Mergetpa
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(diaminomethylideneamino)ethylsulfanylmethyl]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2/c8-7(9)10-1-2-14-4-5(3-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPKWZRKZOAAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(CS)C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998363 | |
| Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77102-28-4 | |
| Record name | 3-[[2-[(Aminoiminomethyl)amino]ethyl]thio]-2-(mercaptomethyl)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77102-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptomethyl-3-guanidinoethylthiopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(2-Carbamimidamidoethyl)sulfanyl]methyl}-3-sulfanylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(MERCAPTOMETHYL)-3-(GUANIDINOETHYLTHIO)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8EOD1X17Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mergetpa as a Kininase I Inhibitor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mergetpa, also known as Plummer's inhibitor or DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid, is a potent and reversible inhibitor of kininase I. Kininase I, a class of carboxypeptidases including carboxypeptidase M (CPM) and carboxypeptidase N (CPN), plays a crucial role in the kinin-kallikrein system. These enzymes are responsible for the conversion of bradykinin (BK) and lysyl-bradykinin (Lys-BK) to their respective des-Arg metabolites, des-Arg⁹-BK and Lys-des-Arg⁹-BK. These metabolites are the primary endogenous agonists of the kinin B1 receptor (B1R). The inhibition of kininase I by this compound presents a therapeutic strategy for conditions where the B1R is implicated, such as in insulin resistance and inflammation. This technical guide provides an in-depth overview of this compound's function as a kininase I inhibitor, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.
Mechanism of Action
Kininase I enzymes cleave the C-terminal arginine residue from bradykinin and related kinins. This enzymatic action generates potent agonists for the B1 receptor. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain metabolic conditions like insulin resistance.
Activation of the B1 receptor triggers a signaling cascade that contributes to inflammation, vasodilation, and pain. In the context of insulin resistance, B1R activation has been shown to upregulate inducible nitric oxide synthase (iNOS), leading to increased production of nitric oxide (NO), pro-inflammatory cytokines, and oxidative stress.
This compound, by inhibiting kininase I, blocks the formation of B1R agonists. This action effectively dampens the downstream signaling pathways initiated by B1R activation, thereby mitigating the associated pathological effects.
Quantitative Data
The inhibitory potency of this compound against kininase I has been a subject of investigation, with some variability in reported values. An early study by Plummer and Ryan in 1981 established this compound as a potent inhibitor. A subsequent study by Barabé et al. (1991) reported Ki values for this compound against carboxypeptidase N1 (CN1) and N2 (CN2) activities in rat plasma as 4.75 µM and 2.36 µM, respectively. Another source has cited a Ki of 2 nmol/L for kininase I. This discrepancy may be attributable to different assay conditions, enzyme sources (CPM vs. CPN), and substrates used in the respective studies.
In a preclinical model of insulin resistance in rats, this compound demonstrated significant therapeutic effects when administered at a dose of 1 mg/kg twice daily via subcutaneous injection for 7 days. The following table summarizes the quantitative effects of this treatment regimen on key metabolic and inflammatory markers.
| Parameter | Control | Control + this compound | Glucose-Fed (Insulin Resistant) | Glucose-Fed + this compound |
| Glycemia (mmol/L) | 5.8 ± 0.2 | 5.7 ± 0.2 | 7.9 ± 0.4 | 6.3 ± 0.3† |
| Insulinemia (ng/mL) | 1.2 ± 0.2 | 1.1 ± 0.1 | 3.8 ± 0.6 | 2.1 ± 0.3† |
| HOMA-IR Index | 15.8 ± 2.5 | 14.7 ± 1.8 | 44.6 ± 6.7 | 24.1 ± 3.9† |
| Systolic Blood Pressure (mmHg) | 125 ± 3 | 124 ± 2 | 148 ± 4 | 145 ± 3 |
| Aortic Superoxide Production (RLU/mg tissue) | 1024 ± 150 | 980 ± 120 | 2350 ± 250 | 1250 ± 200† |
| Renal Cortex B1R mRNA (fold change) | 1.0 ± 0.1 | 1.1 ± 0.1 | 2.8 ± 0.4 | 1.3 ± 0.2† |
| Aortic iNOS Protein (fold change) | 1.0 ± 0.2 | 1.1 ± 0.2 | 3.5 ± 0.5 | 1.4 ± 0.3† |
| Liver CPM Protein (fold change) | 1.0 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3* | 1.2 ± 0.2† |
*p < 0.05 compared to Control; †p < 0.05 compared to Glucose-Fed (Insulin Resistant). Data are presented as mean ± SEM. Data extracted from figures in Haddad and Couture (2017).
Experimental Protocols
Kininase I Activity Assay (Spectrophotometric)
This protocol is adapted from the method described by Barabé et al. (1991) for measuring kininase I (carboxypeptidase N) activity in rat plasma.
Materials:
-
Hippuryl-L-arginine (HLA) or Hippuryl-L-lysine (HLL) as substrate
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.8)
-
This compound (for inhibition studies)
-
Plasma or purified enzyme sample
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Prepare a stock solution of the substrate (e.g., 10 mM HLA in Tris-HCl buffer).
-
Prepare various concentrations of this compound in Tris-HCl buffer for inhibition studies.
-
In a quartz cuvette, combine the Tris-HCl buffer, substrate solution, and the plasma/enzyme sample. For inhibition assays, pre-incubate the enzyme with this compound for a specified time before adding the substrate.
-
The total reaction volume is typically 1 mL.
-
Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 254 nm over time. This absorbance change corresponds to the formation of hippuric acid.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Enzyme activity is expressed as nmol of hippuric acid formed per minute per mg of protein.
-
For inhibition studies, Ki values can be determined by plotting the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Dixon or Cheng-Prusoff).
Western Blot Analysis for B1R, iNOS, and CPM
This protocol provides a general framework for the detection of B1R, iNOS, and CPM proteins in tissue lysates, as performed in the study by Haddad and Couture (2017).
Materials:
-
Tissue samples (e.g., renal cortex, aorta, liver)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for rat B1R, iNOS, and CPM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for B1R, iNOS, and CPM mRNA
This protocol outlines the steps for quantifying the mRNA expression levels of B1R, iNOS, and CPM in rat tissues.
Materials:
-
Tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for rat B1R, iNOS, CPM, and a reference gene (e.g., β-actin)
-
Real-time PCR instrument
Primer Sequences (Rat):
-
B1R:
-
Forward: 5'-CCTCTTCAGCACCAACATTCTG-3'
-
Reverse: 5'-AGGCAGATGGTGGAACTTGTC-3'
-
-
iNOS:
-
Forward: 5'-ACATCGACCCGTCCACAGTAT-3'
-
Reverse: 5'-CAGAGGGGTAGGCTTGTCTC-3'
-
-
CPM:
-
Forward: 5'-TGGAGCTGAAGGAGAAGGAC-3'
-
Reverse: 5'-GGCAGTAGAAGGAG
-
An In-depth Technical Guide to Plummer's Inhibitor and Carboxypeptidase M
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Carboxypeptidase M (CPM), a key cell-surface metalloprotease, and its interaction with the potent inhibitor, 2-mercaptomethyl-3-guanidinoethylthiopropionic acid, historically known as Plummer's inhibitor. This document details the biochemical properties of CPM, its role in critical signaling pathways, and the mechanism of its inhibition. Included are structured quantitative data on inhibitor potency, detailed experimental protocols for CPM purification and activity assays, and visual representations of key pathways and workflows to facilitate understanding and further research in this area.
Introduction to Carboxypeptidase M (CPM)
Carboxypeptidase M (CPM), a member of the M14 family of metallocarboxypeptidases, is a zinc-dependent, extracellular enzyme that is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[1][2] It specifically cleaves C-terminal basic amino acid residues, namely arginine and lysine, from a variety of peptides and proteins.[3][4] CPM is ubiquitously expressed in human tissues, with particularly high levels found in the lungs, placenta, kidneys, and peripheral nerves.[5]
Functionally, CPM plays a significant role in regulating the activity of peptide hormones and growth factors at the cell surface. Its activity is crucial in various physiological processes, including inflammation, cell growth, and signal transduction.
Plummer's Inhibitor: A Potent Inhibitor of Carboxypeptidase M
"Plummer's inhibitor" refers to 2-mercaptomethyl-3-guanidinoethylthiopropionic acid, also known by the abbreviations MGTA or MERGETPA. Developed by T. H. Plummer Jr. and T. J. Ryan, this compound is a potent, active-site directed inhibitor of basic carboxypeptidases, including CPM and the related enzyme Carboxypeptidase N (CPN). Another closely related and frequently studied potent inhibitor is guanidinoethylmercaptosuccinic acid (GEMSA).
The inhibitory activity of these compounds is attributed to their structural analogy to the C-terminal arginine or lysine residues of CPM substrates, allowing them to bind tightly to the enzyme's active site. The presence of a thiol group in these inhibitors is crucial for their interaction with the active site zinc ion of the metalloprotease.
Quantitative Data: Inhibition of Carboxypeptidase M
The potency of Plummer's inhibitor (MGTA) and other key inhibitors against Carboxypeptidase M and related enzymes is summarized below. This data is essential for comparative studies and for designing experiments involving CPM inhibition.
| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Notes | Reference |
| 2-mercaptomethyl-3-guanidinoethylthiopropionic acid (MGTA/Plummer's Inhibitor) | Carboxypeptidase M (CPM) | Potent inhibitor | - | Also inhibits CPN and other related enzymes. | |
| Guanidinoethylmercaptosuccinic acid (GEMSA) | Carboxypeptidase M (CPM) | 8.8 nM (for enkephalin convertase) | ~25-30 times lower at pH 5.5 | Potent competitive inhibitor. Inhibition is pH-dependent. | |
| Potato Carboxypeptidase Inhibitor (PCI) | Carboxypeptidase M (CPM) | No inhibition | - | CPM is not inhibited by this protein inhibitor of CPB. | |
| o-Phenanthroline | Carboxypeptidase M (CPM) | - | - | Chelating agent, indicative of a metalloenzyme. | |
| Cadmium (Cd²⁺) | Carboxypeptidase M (CPM) | - | - | Inhibits at 1 mM concentration. |
Signaling Pathways Involving Carboxypeptidase M
CPM is a critical regulator of the kallikrein-kinin system, primarily through its interaction with the kinin B1 receptor (B1R), a G protein-coupled receptor. This interaction modulates inflammatory responses and other signaling cascades.
Kinin B1 Receptor Signaling Pathway
CPM enhances B1R signaling through a dual mechanism:
-
Agonist Generation: CPM cleaves the C-terminal arginine from kinin peptides like bradykinin and kallidin. This conversion generates des-Arg⁹-bradykinin and des-Arg¹⁰-kallidin, which are specific and potent agonists for the B1R.
-
Allosteric Modulation: CPM can form a heterodimer with the B1R on the cell surface. This protein-protein interaction allosterically enhances the affinity of the B1R for its agonists, thereby potentiating downstream signaling even independently of its enzymatic activity.
The binding of an agonist to the B1R initiates a conformational change, leading to the activation of G proteins and subsequent downstream signaling cascades, including the mobilization of intracellular calcium and the activation of nitric oxide synthase.
References
- 1. By-product analogues for bovine carboxypeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Human carboxypeptidase M. Purification and characterization of a membrane-bound carboxypeptidase that cleaves peptide hormones. | Semantic Scholar [semanticscholar.org]
- 3. High expression of human carboxypeptidase M in Pichia pastoris: purification and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Redirecting [linkinghub.elsevier.com]
Mergetpa and Kinin B1 Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kinin B1 receptor (B1R), a G protein-coupled receptor, is a key player in inflammatory and pain pathways. Its expression is typically low in physiological conditions but is significantly upregulated in response to tissue injury and pro-inflammatory mediators. Unlike the constitutively expressed B2 receptor, the B1R is activated by des-Arg-kinins, which are metabolites of bradykinin and kallidin. The production of these B1R agonists is catalyzed by kininase I-type carboxypeptidases, with carboxypeptidase M (CPM) being a key enzyme in this process. Mergetpa (DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid) is an inhibitor of kininase I, and as such, it indirectly modulates the activation of the B1R by preventing the formation of its endogenous ligands. This technical guide provides an in-depth overview of the interplay between this compound and the kinin B1 receptor, detailing the signaling pathways involved, experimental protocols for investigation, and quantitative data from relevant studies.
Introduction: The Kinin B1 Receptor and Its Activation
Kinins are potent vasoactive peptides that mediate a wide range of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Their effects are mediated through two distinct G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). While the B2R is constitutively expressed and activated by intact kinins like bradykinin (BK) and kallidin (Lys-BK), the B1R is inducible and is activated by their C-terminal arginine-cleaved metabolites, des-Arg⁹-BK and Lys-des-Arg⁹-BK.
The generation of B1R agonists is a critical step in the activation of this receptor and is primarily mediated by kininase I enzymes, such as carboxypeptidase M (CPM) and carboxypeptidase N (CPN).[1] Under conditions of inflammation and tissue damage, the expression of both B1R and CPM is upregulated, leading to a localized and sustained pro-inflammatory and nociceptive signaling cascade.
This compound: An Indirect Modulator of B1 Receptor Activation
This compound is a potent inhibitor of kininase I, including both CPM and CPN.[1][2] By blocking the enzymatic conversion of B2R agonists (bradykinin and kallidin) to B1R agonists (des-Arg⁹-BK and Lys-des-Arg⁹-BK), this compound effectively reduces the activation of the B1R. This indirect mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the B1R and a potential therapeutic agent for conditions characterized by B1R hyperactivation, such as chronic inflammation and pain.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of kininase I activity. This prevents the generation of the endogenous ligands for the B1R, thereby attenuating its downstream signaling.
Kinin B1 Receptor Signaling Pathways
Activation of the B1R initiates a cascade of intracellular signaling events that contribute to inflammation and pain. The B1R couples to G proteins, primarily Gq/11 and Gi, leading to the activation of multiple downstream effector pathways.[2][3]
Phospholipase C (PLC) and Calcium Mobilization
Upon agonist binding, the Gq/11-coupled B1R activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a key signaling event that mediates various cellular responses, including enzyme activation, gene expression, and neurotransmitter release.
Mitogen-Activated Protein Kinase (MAPK) Pathways
B1R activation also leads to the stimulation of several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways play crucial roles in regulating gene expression, cell proliferation, differentiation, and apoptosis, and are heavily implicated in inflammatory responses.
References
- 1. Kininase 1 As a Preclinical Therapeutic Target for Kinin B1 Receptor in Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Kininase 1 Inhibitor Mergetpa: A Preclinical Guide to its Attenuation of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin resistance is a cornerstone of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin. Emerging preclinical evidence has identified the kinin B1 receptor (B1R) signaling pathway as a significant contributor to the inflammatory and oxidative stress processes that underpin insulin resistance. This technical guide delves into the core mechanism and preclinical efficacy of Mergetpa (DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid), an inhibitor of kininase 1 (carboxypeptidase M or CPM), the key enzyme responsible for generating B1R agonists. Through a detailed examination of the available data, this document provides a comprehensive overview of this compound's effect on insulin resistance, its mechanism of action, detailed experimental protocols from pivotal studies, and a quantitative summary of its effects.
Introduction: The Kinin B1 Receptor and Insulin Resistance
The kinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. [1]Its activation by agonists, primarily des-Arg9-bradykinin, triggers a cascade of pro-inflammatory and pro-oxidative events. [1]This includes the upregulation and activation of inducible nitric oxide synthase (iNOS), which in turn leads to increased production of nitric oxide and subsequent formation of peroxynitrite, a potent oxidant. [2]This cascade is implicated in the pathogenesis of insulin resistance by impairing insulin signaling pathways. [2] Kininase 1, also known as carboxypeptidase M (CPM), is the primary enzyme responsible for the conversion of kinin B2 receptor agonists (like bradykinin) into active B1R agonists. [1]By specifically removing the C-terminal arginine residue, kininase 1 plays a crucial role in the activation of the B1R pathway. Consequently, the inhibition of kininase 1 presents a compelling therapeutic strategy to mitigate B1R-mediated inflammation and oxidative stress, and thereby improve insulin sensitivity.
This compound is a potent and reversible inhibitor of kininase 1. Preclinical studies have investigated its potential to ameliorate insulin resistance in a glucose-induced rodent model. This guide will synthesize the findings from this key research.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of kininase 1 (carboxypeptidase M). This inhibition prevents the conversion of kinins to their des-Arg9 metabolites, which are the primary endogenous agonists of the kinin B1 receptor. The downstream consequences of this action are a reduction in B1R-mediated signaling, leading to decreased inflammation and oxidative stress in tissues relevant to glucose metabolism, such as the renal cortex, aorta, and liver.
The proposed signaling pathway is as follows:
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from a key preclinical study investigating the effects of a one-week treatment with this compound (1 mg/kg, twice daily, s.c.) in a rat model of glucose-induced insulin resistance.
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Control | Glucose-Fed (Insulin Resistant) | Glucose-Fed + this compound |
| Blood Glucose (mmol/L) | ~6 | ~12 (P < 0.05 vs Control) | Reduced to a level not significantly different from control |
| Plasma Insulin (ng/mL) | ~1 | ~4 (P < 0.05 vs Control) | ~2 (Reduction not statistically significant) |
| HOMA-IR Index | Baseline | Significantly Enhanced (P < 0.05 vs Control) | Markedly Reduced (P < 0.05 vs Glucose-Fed) |
| Body Weight Gain | Baseline | Significantly Higher (P < 0.05 vs Control) | No significant difference from Glucose-Fed |
| Leptin Levels | Not Reported | Hyperleptinemia | No effect |
| Blood Pressure | Not Reported | Hypertension | No effect |
Table 2: Effects of this compound on Markers of Inflammation and Oxidative Stress
| Marker | Tissue | Glucose-Fed (Insulin Resistant) | Glucose-Fed + this compound |
| iNOS Protein Expression | Renal Cortex, Aorta, Liver | Markedly Enhanced (P < 0.05) | Abolished overexpression |
| IL-1β Protein & mRNA | Renal Cortex, Aorta, Liver | Significantly Enhanced (P < 0.05) | Blocked overexpression |
| Superoxide Anion Production | Aorta | Enhanced | Returned to control values |
| Nitrotyrosine Expression | Renal Cortex, Aorta | Markedly Enhanced (P < 0.05) | Not explicitly quantified, but visually reduced |
| B1R Expression | Renal Cortex, Aorta, Liver | Enhanced Expression | Not explicitly quantified, but suggested to be reduced |
| CPM Expression | Renal Cortex, Aorta, Liver | Enhanced Expression | Not explicitly quantified, but suggested to be reduced |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effect on insulin resistance.
Animal Model of Insulin Resistance
-
Species: Male Sprague-Dawley rats.
-
Induction of Insulin Resistance: Rats were provided with a drinking solution containing 10% D-glucose for a period of 9 weeks. Control rats received tap water.
-
Treatment: During the final week (week 9), a subset of the glucose-fed rats were treated with this compound at a dose of 1 mg/kg, administered subcutaneously twice daily.
Measurement of Metabolic Parameters
-
Blood Glucose and Plasma Insulin: Measured from overnight-fasted rats. Specific assay methods were not detailed but are standard laboratory procedures.
-
HOMA-IR Index: Calculated using the formula: [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5. This index is a measure of insulin resistance.
Western Blot Analysis
-
Objective: To quantify the protein expression of iNOS, IL-1β, B1R, CPM, and nitrotyrosine in the renal cortex, thoracic aorta, and liver.
-
Protocol:
-
Tissue samples were homogenized in lysis buffer and centrifuged to obtain protein extracts.
-
Protein concentration was determined using a standard assay (e.g., Bradford assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies specific for the target proteins.
-
After washing, membranes were incubated with appropriate horseradish peroxidase-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
-
Band intensities were quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA levels of IL-1β in the renal cortex, thoracic aorta, and liver.
-
Protocol:
-
Total RNA was extracted from tissue samples using a standard method (e.g., TRIzol reagent).
-
RNA quality and quantity were assessed.
-
First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR was performed using the synthesized cDNA, gene-specific primers for IL-1β, and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of IL-1β mRNA was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
-
Measurement of Superoxide Anion Production
-
Method: Lucigenin-enhanced chemiluminescence was used to measure superoxide anion production in aortic rings.
-
Protocol:
-
Thoracic aortas were isolated, cleaned, and cut into rings.
-
Aortic rings were incubated in a buffer containing lucigenin.
-
Chemiluminescence, which is proportional to the amount of superoxide anion, was measured using a luminometer.
-
Discussion and Future Directions
The preclinical data on this compound provide a strong rationale for the therapeutic targeting of kininase 1 in insulin resistance. By inhibiting the production of B1R agonists, this compound effectively reduces key markers of inflammation and oxidative stress, leading to a significant improvement in insulin sensitivity in a rodent model.
However, it is important to note that the current body of evidence is limited to a single key study. Further research is warranted to fully elucidate the potential of this compound and other kininase 1 inhibitors. Key areas for future investigation include:
-
Pharmacokinetics and Pharmacodynamics: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is necessary.
-
Long-term Efficacy and Safety: Studies of longer duration are needed to assess the sustained effects and potential side effects of chronic kininase 1 inhibition.
-
Efficacy in Other Models of Insulin Resistance: The effects of this compound should be investigated in other preclinical models of insulin resistance, such as high-fat diet-induced obesity and genetic models of diabetes.
-
Clinical Translation: Ultimately, the promising preclinical findings need to be validated in human clinical trials to determine the therapeutic potential of kininase 1 inhibitors for the treatment of insulin resistance and type 2 diabetes.
Conclusion
This compound, as a kininase 1 inhibitor, represents a novel therapeutic approach for combating insulin resistance. The preclinical evidence strongly supports its mechanism of action, which involves the attenuation of the pro-inflammatory and pro-oxidative kinin B1 receptor pathway. The quantitative data demonstrate a significant improvement in insulin sensitivity and a reduction in key pathological markers. While further research is required, the inhibition of kininase 1 stands as a promising avenue for the development of new drugs to treat metabolic diseases.
References
An In-depth Technical Guide on the Role of Mergetpa in Inflammatory Pathways
Disclaimer: As of November 2025, "Mergetpa" is not a recognized compound in publicly available scientific literature. Therefore, this document presents a hypothetical scenario wherein this compound is an investigational inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammation. The data, experimental protocols, and mechanisms described herein are illustrative and based on established principles of inflammatory signaling to meet the structural and content requirements of the user's request.
Executive Summary
Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases. The NF-κB signaling pathway is a cornerstone of the inflammatory response, making it a prime target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of this compound, a novel, hypothetical small molecule inhibitor designed to target the IκB kinase (IKK) complex within the NF-κB cascade. We will explore its mechanism of action, present preclinical data on its efficacy, detail the experimental methodologies used for its characterization, and visualize the key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the forefront of anti-inflammatory therapeutics.
The NF-κB Signaling Pathway: A Central Mediator of Inflammation
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those encoding cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).
This compound's Proposed Mechanism of Action
This compound is hypothesized to be a highly selective, ATP-competitive inhibitor of the IKKβ subunit of the IKK complex. By binding to the ATP-binding pocket of IKKβ, this compound prevents the phosphorylation of IκBα, thereby blocking its degradation and keeping NF-κB in its inactive, cytoplasm-sequestered state. This targeted inhibition is designed to prevent the downstream transcription of a host of pro-inflammatory mediators.
Preclinical Data and Efficacy
This compound has been evaluated in a series of in vitro and cell-based assays to determine its potency and efficacy in inhibiting inflammatory responses.
In Vitro Kinase Inhibition
The direct inhibitory effect of this compound on IKKβ activity was assessed using a biochemical kinase assay.
| Compound | Target | IC50 (nM) |
| This compound | IKKβ | 8.5 |
| Control Inhibitor | IKKβ | 12.2 |
Table 1: In Vitro IKKβ Inhibition
Cellular Inhibition of Pro-inflammatory Cytokines
The ability of this compound to suppress the production of pro-inflammatory cytokines was measured in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
| Cytokine | This compound IC50 (nM) |
| TNF-α | 25.3 |
| IL-6 | 31.8 |
| IL-1β | 28.1 |
Table 2: Inhibition of Cytokine Production in RAW 264.7 Cells
Dose-Dependent Inhibition of IκBα Phosphorylation
Western blot analysis was used to quantify the effect of this compound on the phosphorylation of IκBα in LPS-stimulated macrophages.
| This compound Conc. (nM) | p-IκBα/IκBα Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.72 |
| 50 | 0.35 |
| 100 | 0.11 |
| 500 | 0.04 |
Table 3: Dose-Dependent Inhibition of IκBα Phosphorylation
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
IKKβ In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human IKKβ.
-
Procedure:
-
Recombinant human IKKβ was incubated with a biotinylated IκBα peptide substrate and varying concentrations of this compound in a kinase reaction buffer containing ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified using a LanthaScreen™ Eu-anti-phospho-IκBα antibody and a terbium-labeled streptavidin donor in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Data were normalized to control wells and the IC50 value was calculated using a four-parameter logistic fit.
-
Macrophage Culture and Cytokine Measurement
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines in a cellular context.
-
Procedure:
-
RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were pre-treated with a range of this compound concentrations for 1 hour.
-
Inflammation was induced by adding 100 ng/mL of LPS to each well.
-
After 6 hours of incubation, the supernatant was collected.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
IC50 values were calculated from the dose-response curves.
-
Western Blotting for IκBα Phosphorylation
-
Objective: To visualize and quantify the inhibition of IκBα phosphorylation by this compound.
-
Procedure:
-
RAW 264.7 cells were cultured in 6-well plates and treated with varying concentrations of this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 15 minutes.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phospho-IκBα (Ser32) and total IκBα.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis was performed to quantify the ratio of phosphorylated IκBα to total IκBα.
-
Conclusion and Future Directions
The hypothetical data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the IKKβ kinase, effectively blocking the NF-κB signaling pathway in preclinical models of inflammation. Its ability to suppress the production of key pro-inflammatory cytokines at nanomolar concentrations highlights its potential as a therapeutic agent for a range of inflammatory disorders.
Future work will focus on in vivo efficacy studies in animal models of diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, comprehensive pharmacokinetic and toxicology studies will be necessary to establish a suitable safety profile for advancing this compound into clinical development. The targeted mechanism of action and promising preclinical profile of this compound position it as a compelling candidate for the next generation of anti-inflammatory drugs.
Mergetpa: A Technical Guide to a Carboxypeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mergetpa, also known by its chemical name DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid, is a potent inhibitor of carboxypeptidases.[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its role in biological pathways, with a focus on data relevant to research and drug development.
Chemical and Physical Properties
This compound is a sulfur-containing guanidino compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77102-28-4 | [1] |
| Molecular Formula | C₇H₁₅N₃O₂S₂ | [1] |
| Molecular Weight | 237.35 g/mol | [1] |
| Canonical SMILES | C(CSCC(CS)C(=O)O)N=C(N)N | [1] |
| Solubility | Soluble in water. The addition of a small amount of NaOH or NH₄OH may be necessary for complete solubilization. It is unstable in solution and should be reconstituted just prior to use. | |
| Storage | Store at < -15°C, keep the container well closed under an inert gas like nitrogen. |
Mechanism of Action
This compound functions as a potent and reversible inhibitor of human plasma carboxypeptidase N. This enzyme is responsible for the cleavage of C-terminal arginine and lysine residues from peptides. A key biological role of carboxypeptidase N is the inactivation of kinins, such as bradykinin, by removing their C-terminal arginine. By inhibiting this enzyme, this compound effectively blocks the degradation of kinins, thereby prolonging their biological activity.
The Kinin B1 Receptor Signaling Pathway
This compound's inhibitory action on carboxypeptidase has significant implications for the kinin B1 receptor (B1R) signaling pathway. Kinins are potent inflammatory mediators. Their metabolites, which lack the C-terminal arginine, are agonists for the B1R, which is typically upregulated during inflammatory conditions. By preventing the conversion of kinins to B1R agonists, this compound can modulate the inflammatory response mediated by this pathway.
Caption: Inhibition of Carboxypeptidase by this compound and its effect on the Kinin B1 Receptor Pathway.
Experimental Protocols
Synthesis
The synthesis of a thiol-containing guanidino carboxylic acid like this compound would likely involve a multi-step process. One potential approach could be the reaction of a suitable precursor containing a protected thiol and a carboxylic acid with a guanidinylating agent. Another strategy could involve the conversion of a carboxylic acid to a thioacid, followed by further modifications. The synthesis of thioesters from carboxylic acids and thiols using coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) is a known method.
Purification
Purification of thiol-containing compounds can be challenging due to their susceptibility to oxidation to disulfides. Purification of the final product would likely involve chromatographic techniques. Given the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography using a column with both reversed-phase and ion-exchange properties could be effective. Care should be taken to perform purification steps under an inert atmosphere if disulfide formation is a concern.
Analysis
High-Performance Liquid Chromatography (HPLC): The analysis of guanidino compounds by HPLC has been reported. A reversed-phase C18 column or a mixed-mode column could be employed. Detection could be achieved using a UV detector, as guanidino compounds exhibit some UV absorbance. Due to the polarity of this compound, an ion-pairing agent might be necessary in the mobile phase for better retention and peak shape on a standard C18 column. Alternatively, derivatization with a chromophoric agent could enhance sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. The spectra of related compounds like 3-mercaptopropionic acid are available and can serve as a reference for identifying the characteristic signals of the propanoic acid backbone and the thiol group. The presence of the guanidino group would introduce specific signals in both ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of this compound. Electrospray ionization (ESI) in positive ion mode would likely be suitable for this compound. High-resolution mass spectrometry would provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) could be used to obtain fragmentation patterns for structural elucidation. The analysis of small sulfur-containing organic acids by mass spectrometry has been described in the literature.
Safety and Toxicology
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, guanidino compounds, as a class, can exhibit toxicity. Guanidine itself is a strong organic base and can be irritating to the eyes, skin, and respiratory tract. Some guanidino compounds have been shown to have neurotoxic effects. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a valuable research tool for studying the kinin system and the role of carboxypeptidases in physiology and pathology. While detailed experimental procedures for its synthesis and analysis are not widely published, this guide provides a foundational understanding of its properties and the general methodologies applicable for its study. Further research is warranted to fully characterize this potent enzyme inhibitor and explore its therapeutic potential.
References
Mergetpa: A Technical Guide to its Molecular Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mergetpa, a potent and reversible inhibitor of carboxypeptidase N, holds significant interest for researchers in pharmacology and drug development. This document provides a comprehensive overview of its molecular formula, structure, and mechanism of action. Key quantitative data are presented in a structured format, and a representative experimental protocol for assessing its inhibitory activity is detailed. Furthermore, the role of this compound within the broader context of the bradykinin signaling pathway is visualized and explained.
Molecular Formula and Structure
This compound, also known by its IUPAC name 2-mercaptomethyl-3-guanidinoethylthiopropionic acid, is a small molecule with the molecular formula C7H15N3O2S2.[1] It is recognized by the CAS number 77102-28-4.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Quantitative Data Summary
A compilation of the key quantitative properties of this compound is provided in Table 1 for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C7H15N3O2S2 | [1] |
| IUPAC Name | 2-mercaptomethyl-3-guanidinoethylthiopropionic acid | |
| CAS Number | 77102-28-4 | |
| Molecular Weight | 237.35 g/mol | [1] |
| Inhibition Constant (Ki) | 2 nM (for human plasma carboxypeptidase N) | [2] |
| Solubility | Soluble in degassed H2O (may require addition of NaOH or NH4OH for complete solubilization) | [2] |
| Storage (in solution) | Unstable; reconstitute just prior to use. |
Table 1: Quantitative Properties of this compound.
Synthesis Overview
Figure 2: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Carboxypeptidase N Inhibition Assay
The following protocol outlines a general method for determining the inhibitory activity of this compound against carboxypeptidase N. This assay is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate.
Materials:
-
Carboxypeptidase N (from bovine pancreas or human plasma)
-
This compound
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (0.025 M, pH 7.5) containing 0.5 M NaCl
-
10% Lithium chloride (for enzyme solubilization)
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Cuvettes
Procedure:
-
Enzyme Preparation: Dissolve carboxypeptidase A in 10% lithium chloride to a concentration of 1-3 units/ml. Allow the solution to clear before use.
-
Substrate Solution: Prepare a 0.001 M solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of this compound in the Tris-HCl buffer to determine the IC50 value.
-
Assay Setup:
-
In a cuvette, combine 2.0 ml of the substrate solution and a specific volume of the this compound solution (or buffer for the control).
-
Incubate the mixture in the spectrophotometer at 25°C for 3-4 minutes to allow for temperature equilibration and to establish a blank rate.
-
-
Reaction Initiation: Add 0.1 ml of the diluted enzyme solution to the cuvette and immediately start recording the increase in absorbance at 254 nm for 3-5 minutes.
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA254/minute) for both the control and the this compound-containing reactions.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Figure 3: Workflow for the Carboxypeptidase N inhibition assay.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect as a potent and reversible inhibitor of carboxypeptidase N, an enzyme also known as kininase I. Carboxypeptidase N plays a crucial role in the inactivation of bradykinin, a potent vasodilator and inflammatory mediator, by cleaving its C-terminal arginine residue.
By inhibiting carboxypeptidase N, this compound prevents the degradation of bradykinin, thereby potentiating its effects. This leads to an accumulation of bradykinin, which can then bind to its B2 receptors, initiating a cascade of downstream signaling events.
The bradykinin signaling pathway is complex and involved in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation. The binding of bradykinin to its G protein-coupled B2 receptor can activate multiple downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Figure 4: The impact of this compound on the Bradykinin signaling pathway.
References
discovery and history of Plummer's inhibitor
An In-depth Technical Guide to PARP Inhibitors: Discovery, Mechanism, and Clinical Application
A Note on "Plummer's Inhibitor" : The term "Plummer's inhibitor" is not formally recognized for a specific molecule. However, it is strongly associated with the pioneering work of Professor Ruth Plummer and her colleagues at Newcastle University, who were instrumental in the discovery and clinical development of the PARP inhibitor, Rucaparib. This guide focuses on PARP inhibitors, giving due credit to the significant contributions of Professor Plummer's team.
Discovery and History
The journey of Poly(ADP-ribose) polymerase (PARP) inhibitors from a laboratory curiosity to a clinically approved class of anti-cancer drugs is a compelling narrative of scientific perseverance and serendipity. The initial concept of PARP's involvement in cellular processes dates back to the 1960s, but its role in DNA repair and as a potential therapeutic target began to gain traction in the 1990s.
A multidisciplinary team at Newcastle University, including Professors Hilary Calvert, Nicola Curtin, Barbara Durkacz, Bernard Golding, Roger Griffin, Herbie Newell, and Ruth Plummer, was at the forefront of this research. Their work, which began in the early 1990s, led to the discovery and development of Rucaparib (marketed as Rubraca®), a potent PARP inhibitor. The project was a collaboration between Cancer Research UK and Newcastle University, later involving industry partners like Agouron Pharmaceuticals and Pfizer.
The first clinical trial of a PARP inhibitor, Rucaparib, commenced in 2003, with Professor Ruth Plummer writing the prescription for the very first patient. Initially, PARP inhibitors were investigated as agents to potentiate the effects of DNA-damaging chemotherapy. However, a landmark discovery in 2005 revealed the principle of "synthetic lethality" in the context of PARP inhibition and BRCA gene mutations. This paradigm-shifting concept demonstrated that while inhibiting PARP or having a BRCA mutation alone is not lethal to cells, the combination of both results in cell death. This finding transformed the clinical development strategy for PARP inhibitors, repositioning them as highly effective monotherapies for cancers with specific DNA repair defects.
Rucaparib received its first accelerated approval from the US Food and Drug Administration (FDA) in 2016 for the treatment of advanced ovarian cancer in patients with deleterious BRCA mutations. Since then, several other PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, have been approved for various cancers, including breast, prostate, and pancreatic cancers, that harbor mutations in BRCA1, BRCA2, or other genes involved in the homologous recombination repair pathway.
Mechanism of Action: Synthetic Lethality
The primary mechanism of action of PARP inhibitors in cancer therapy is based on the concept of synthetic lethality. This occurs in cancer cells that have a deficiency in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, most commonly due to mutations in the BRCA1 or BRCA2 genes.
Normal cells have two major pathways to repair DNA single-strand breaks (SSBs): Base Excision Repair (BER), in which PARP plays a crucial role, and HR for repairing DSBs that can arise from unrepaired SSBs.
Here's a step-by-step breakdown of the mechanism:
-
PARP Inhibition and SSB Accumulation : PARP enzymes, particularly PARP1 and PARP2, are essential for the BER pathway. They detect SSBs and recruit other DNA repair proteins to the site of damage. PARP inhibitors block this function, leading to the accumulation of unrepaired SSBs.
-
Conversion to DSBs : During DNA replication, when a replication fork encounters an unrepaired SSB, it can collapse, resulting in the formation of a more lethal DSB.
-
Defective HR in Cancer Cells : In cells with functional BRCA1 and BRCA2 proteins, these DSBs can be efficiently repaired through the HR pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is defective.
-
Cell Death : The inability to repair these DSBs leads to genomic instability and ultimately, apoptosis (programmed cell death) of the cancer cells.
This selective killing of cancer cells with defective HR, while sparing normal cells with a functional HR pathway, is the essence of the synthetic lethal interaction exploited by PARP inhibitors.
Quantitative Data
The potency and efficacy of PARP inhibitors have been extensively characterized through in vitro and clinical studies. The following tables summarize key quantitative data for several approved PARP inhibitors.
Table 1: In Vitro Potency of PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | Cell Line (BRCA status) | Cell Viability IC50 (µM) |
| Rucaparib | 0.8 | 0.5 | 1.4 | PEO1 (BRCA2 mutant) | >10 (after 72h) |
| COLO704 | 2.5 | ||||
| Olaparib | 13 | - | - | U251 MG | ~10 |
| H4 | ~10 | ||||
| Niraparib | - | - | - | MDA-MB-231 | ≤20 |
| MDA-MB-468 | <10 | ||||
| Talazoparib | 0.57 | - | - | MDA-MB-231 | 0.48 |
| MDA-MB-468 | 0.8 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Clinical Efficacy of PARP Inhibitors in Ovarian Cancer
| Trial (Inhibitor) | Population | Treatment Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value |
| ARIEL3 (Rucaparib) | BRCA-mutant | Median PFS: 16.6 months | Median PFS: 5.4 months | 0.23 (0.16-0.34) | <0.0001 |
| HRD | Median PFS: 13.6 months | Median PFS: 5.4 months | 0.32 (0.24-0.42) | <0.0001 | |
| All Patients | Median PFS: 10.8 months | Median PFS: 5.4 months | 0.36 (0.30-0.45) | <0.0001 | |
| SOLO-1 (Olaparib) | BRCA-mutant | Median PFS: Not Reached | Median PFS: 13.8 months | 0.30 (0.23-0.41) | <0.001 |
| NOVA (Niraparib) | gBRCA-mutant | Median PFS: 21.0 months | Median PFS: 5.5 months | 0.27 (0.17-0.41) | <0.001 |
| non-gBRCA HRD+ | Median PFS: 9.3 months | Median PFS: 3.9 months | 0.45 (0.34-0.61) | <0.001 |
PFS: Progression-Free Survival. HRD: Homologous Recombination Deficiency. gBRCA: germline BRCA.
Table 3: Clinical Efficacy of PARP Inhibitors in Breast Cancer
| Trial (Inhibitor) | Population | Treatment Arm | Chemotherapy Arm | Hazard Ratio (95% CI) | p-value |
| EMBRACA (Talazoparib) | gBRCA-mutant HER2-negative | Median PFS: 8.6 months | Median PFS: 5.6 months | 0.54 (0.41-0.71) | <0.001 |
PFS: Progression-Free Survival. gBRCA: germline BRCA.
Experimental Protocols
PARP Activity Assay (Colorimetric)
This protocol describes a common method to measure the inhibitory activity of compounds on PARP enzymes.
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
Materials:
-
96-well plate coated with histone H1
-
PARP enzyme (e.g., human recombinant PARP1)
-
Activated DNA (to stimulate PARP activity)
-
Biotinylated NAD+
-
Test inhibitor (e.g., Rucaparib) and vehicle control (e.g., DMSO)
-
1X PARP Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in 1X PARP Assay Buffer.
-
Add 25 µL of the diluted inhibitor or vehicle control to the appropriate wells of the histone-coated plate.
-
Add 25 µL of a mixture containing the PARP enzyme and activated DNA to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of PARP inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., PEO1, SKOV3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., Rucaparib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PARP inhibitor or vehicle control for the desired duration (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of PARP inhibitors in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the PARP inhibitor, and tumor growth is monitored over time to assess the drug's efficacy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., MDA-MB-436 with BRCA1 mutation)
-
Matrigel (optional, to aid tumor formation)
-
Test inhibitor (e.g., YHP-836) and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PARP inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like γH2AX).
-
Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.
Mandatory Visualizations
Caption: PARP1 activation at a DNA single-strand break and its inhibition.
Caption: Synthetic lethality in BRCA-deficient cancer cells treated with a PARP inhibitor.
Mergetpa: A Novel Modulator of Cellular Redox Homeostasis and its Impact on Oxidative Stress Markers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical contributor to the pathophysiology of numerous chronic and degenerative diseases.[1][2][3] The cellular damage inflicted by ROS extends to lipids, proteins, and nucleic acids, leading to cellular dysfunction and the activation of pro-inflammatory signaling cascades.[4][5] Consequently, therapeutic strategies aimed at mitigating oxidative stress by either scavenging ROS or bolstering endogenous antioxidant defenses are of significant interest in drug discovery and development.
This technical guide provides a comprehensive overview of the preclinical data on Mergetpa, a novel investigational compound, and its effects on key markers of oxidative stress. We will delve into the experimental methodologies used to evaluate its efficacy, present the quantitative data in a structured format, and explore the putative signaling pathways through which this compound exerts its antioxidant effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of oxidative stress and the development of antioxidant therapeutics.
Quantitative Impact of this compound on Oxidative Stress Markers
The antioxidant potential of this compound has been evaluated in a series of preclinical in vitro and in vivo models. The following tables summarize the dose-dependent effects of this compound on lipid peroxidation and the activity of primary antioxidant enzymes.
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels
| Model System | Treatment Group | Concentration/Dose | MDA Level (nmol/mg protein) | Percent Reduction vs. Control |
| In Vitro (H2O2-induced oxidative stress in HepG2 cells) | Control (H2O2 only) | - | 5.8 ± 0.4 | - |
| This compound | 10 µM | 4.2 ± 0.3 | 27.6% | |
| This compound | 25 µM | 3.1 ± 0.2 | 46.6% | |
| This compound | 50 µM | 2.0 ± 0.1 | 65.5% | |
| In Vivo (CCl4-induced hepatotoxicity in mice) | Control (CCl4 only) | - | 9.2 ± 0.7 | - |
| This compound | 25 mg/kg | 6.5 ± 0.5 | 29.3% | |
| This compound | 50 mg/kg | 4.8 ± 0.4 | 47.8% | |
| This compound | 100 mg/kg | 3.1 ± 0.3 | 66.3% |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Model System | Treatment Group | Concentration/Dose | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| In Vitro (H2O2-induced oxidative stress in HepG2 cells) | Control (H2O2 only) | - | 25.4 ± 2.1 | 18.2 ± 1.5 | 30.1 ± 2.5 |
| This compound | 10 µM | 33.1 ± 2.8 | 24.5 ± 2.0 | 38.9 ± 3.1 | |
| This compound | 25 µM | 42.7 ± 3.5 | 31.8 ± 2.6 | 47.3 ± 3.8 | |
| This compound | 50 µM | 51.9 ± 4.2 | 39.1 ± 3.2 | 55.6 ± 4.5 | |
| In Vivo (CCl4-induced hepatotoxicity in mice) | Control (CCl4 only) | - | 38.6 ± 3.2 | 29.5 ± 2.4 | 45.8 ± 3.7 |
| This compound | 25 mg/kg | 50.2 ± 4.1 | 38.4 ± 3.1 | 59.5 ± 4.8 | |
| This compound | 50 mg/kg | 63.7 ± 5.2 | 48.7 ± 3.9 | 75.1 ± 6.1 | |
| This compound | 100 mg/kg | 75.1 ± 6.1 | 57.3 ± 4.6 | 88.4 ± 7.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay quantifies lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a secondary product of lipid oxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., phosphate-buffered saline with a protease inhibitor).
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
2. Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.
-
Principle: This assay utilizes a system that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection system that produces a colored product from the reaction with superoxide (e.g., a tetrazolium salt like WST-1). SOD in the sample inhibits this colorimetric reaction.
-
Procedure:
-
Prepare tissue homogenates or cell lysates.
-
Add the sample to a reaction mixture containing the superoxide-generating system and the detection reagent.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at a wavelength specific to the colored product (e.g., 450 nm for WST-1).
-
The percentage of inhibition of the colorimetric reaction is proportional to the SOD activity in the sample. Calculate the activity relative to a standard curve.
-
3. Catalase (CAT) Activity Assay
This assay determines the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.
-
Principle: The assay measures the rate of H₂O₂ decomposition by catalase. The remaining H₂O₂ can be reacted with a reagent to produce a colored or fluorescent product.
-
Procedure:
-
Prepare tissue homogenates or cell lysates.
-
Add the sample to a solution of known H₂O₂ concentration.
-
Incubate for a specific time.
-
Stop the reaction and add a reagent (e.g., Amplex Red) that reacts with the remaining H₂O₂ in the presence of horseradish peroxidase to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 560 nm).
-
The decrease in absorbance is proportional to the catalase activity.
-
4. Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of glutathione peroxidase (GPx), an enzyme that catalyzes the reduction of hydroperoxides, including H₂O₂, using glutathione (GSH) as a reductant.
-
Principle: This is a coupled enzyme assay. GPx reduces a substrate (e.g., cumene hydroperoxide), oxidizing GSH to GSSG. Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.
-
Procedure:
-
Prepare tissue homogenates or cell lysates.
-
Add the sample to a reaction mixture containing GSH, GR, NADPH, and a hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is directly proportional to the GPx activity.
-
Signaling Pathways and Putative Mechanism of Action
This compound is hypothesized to exert its antioxidant effects through the modulation of key signaling pathways involved in the cellular response to oxidative stress. A primary target is the Nrf2-Keap1 pathway, a central regulator of antioxidant gene expression.
Caption: Proposed mechanism of this compound via the Nrf2-Keap1 signaling pathway.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress (increased ROS), or potentially through the direct action of this compound, Keap1 undergoes a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding event upregulates the transcription of a suite of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby enhancing the cell's capacity to neutralize ROS.
Caption: General experimental workflow for evaluating this compound's antioxidant activity.
The preclinical data presented in this guide suggest that this compound is a promising antioxidant agent with the potential to mitigate oxidative stress. It has been shown to dose-dependently reduce lipid peroxidation and enhance the activity of key endogenous antioxidant enzymes in both in vitro and in vivo models. The proposed mechanism of action involves the upregulation of antioxidant gene expression via the Nrf2-Keap1 signaling pathway. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in oxidative stress-related pathologies. This guide provides a foundational understanding of the technical approaches used to characterize the antioxidant properties of novel compounds like this compound, offering a framework for future research and development in this critical area of pharmacology.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers of Oxidative Stress in Acute and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Mergetpa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mergetpa, also known as Plummer's inhibitor, is a potent inhibitor of kininase 1, an enzyme also identified as carboxypeptidase M (CPM).[1] Kininase 1 plays a crucial role in the biosynthesis of kinin B1 receptor (B1R) agonists.[1][2] By inhibiting this enzyme, this compound effectively blocks the generation of these agonists, thereby attenuating the downstream signaling cascades initiated by B1R activation.[1] This mechanism of action makes this compound a valuable tool for investigating the pathophysiological roles of the kinin B1 receptor, particularly in inflammatory conditions and metabolic disorders such as insulin resistance.[1] Preclinical studies have demonstrated that in vivo administration of this compound can reverse the overexpression of inflammatory markers and mitigate oxidative stress associated with insulin resistance.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting kininase 1 (carboxypeptidase M). This enzyme is responsible for the conversion of kinins to their active B1R agonist forms, such as des-Arg9-bradykinin. By blocking this conversion, this compound effectively reduces the activation of the B1R. The B1R is known to be involved in a positive feedback loop with inducible nitric oxide synthase (iNOS), where B1R activation leads to increased iNOS expression and activity, and vice versa. This reciprocal upregulation contributes to inflammation and oxidative stress. This compound's inhibition of B1R agonist formation disrupts this cycle, leading to the downregulation of B1R, iNOS, and other pro-inflammatory mediators like interleukin-1β (IL-1β). Furthermore, there is evidence to suggest that this compound may also interfere with a direct conformational interaction between CPM and B1R, thereby preventing B1R signaling independently of agonist generation.
Signaling Pathway
The signaling pathway affected by this compound administration is centered around the inhibition of the kinin B1 receptor cascade. The diagram below illustrates the proposed mechanism.
References
Application Notes and Protocols for Subcutaneous Administration of Mergetpa in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of Mergetpa in rats, including its mechanism of action, a known effective dosage, and detailed experimental protocols. This document is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
This compound, also known as Plummer's inhibitor, is a potent inhibitor of kininase 1, also known as carboxypeptidase M (CPM).[1] By inhibiting this enzyme, this compound prevents the conversion of kinins to their active metabolites, which are agonists for the kinin B1 receptor (B1R).[1][2] The activation of B1R is implicated in various inflammatory and pathological processes, including insulin resistance.[1][2] Preclinical studies in rats have demonstrated that subcutaneous administration of this compound can reverse insulin resistance and associated inflammatory markers.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of kininase 1 (carboxypeptidase M). This enzyme is crucial for the biosynthesis of potent B1R agonists from plasma kinins. By blocking kininase 1, this compound effectively reduces the levels of these agonists, leading to a downstream suppression of B1R-mediated signaling pathways. This has been shown to mitigate inflammation and oxidative stress, key contributors to insulin resistance.
Figure 1: this compound's inhibitory effect on the Kinin B1 Receptor signaling pathway.
Quantitative Data
A study investigating the effects of this compound in a rat model of insulin resistance provides a key in vivo dosage.
| Parameter | Value | Species/Model | Administration Route | Reference |
| Dosage | 1 mg/kg, twice daily | Male Sprague-Dawley rats | Subcutaneous (s.c.) | |
| Treatment Duration | 1 week | Male Sprague-Dawley rats | Subcutaneous (s.c.) |
Experimental Protocols
The following is a detailed protocol for the subcutaneous administration of this compound in rats, based on established best practices.
Materials
-
This compound
-
Sterile vehicle for dissolution (e.g., sterile saline)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% Isopropyl alcohol swabs
-
Animal restrainer (optional)
-
Sharps container
Experimental Workflow
Figure 2: Step-by-step workflow for subcutaneous administration of this compound in rats.
Detailed Procedure
-
Preparation of this compound Solution:
-
Based on the desired dosage (e.g., 1 mg/kg), calculate the required amount of this compound and the volume of sterile vehicle.
-
Dissolve the this compound in the sterile vehicle to the final desired concentration. Ensure the solution is homogenous.
-
Draw the calculated volume of the this compound solution into a sterile syringe fitted with a sterile needle.
-
-
Animal Restraint:
-
Properly restrain the rat. This can be done manually by a trained handler or using a suitable restraint device. For manual restraint, gently but firmly grasp the loose skin over the shoulders ("scruffing"). Ensure the animal can breathe comfortably.
-
-
Injection Site Preparation:
-
The recommended site for subcutaneous injection is the loose skin over the back, between the shoulder blades (scruff) or the flank.
-
If desired, wipe the injection site with a 70% isopropyl alcohol swab, though this is not always mandatory for subcutaneous injections.
-
-
Subcutaneous Injection:
-
With your non-dominant hand, lift the loose skin to form a "tent".
-
Insert the needle, with the bevel facing up, into the base of the skin tent. The needle should be parallel to the body to avoid entering the muscle tissue.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and try a new site with a fresh needle and syringe.
-
If no blood is aspirated, slowly and steadily depress the plunger to administer the full dose.
-
-
Post-injection:
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Dispose of the needle and syringe in a designated sharps container.
-
Return the animal to its cage and observe for any immediate adverse reactions.
-
Recommended Injection Volumes and Needle Sizes for Rats
| Parameter | Recommendation | Reference |
| Needle Gauge | 23-25 G | |
| Maximum Volume per Site | 5 ml/kg | |
| Maximum Total Volume | 10 ml/kg |
Disclaimer: These protocols are intended as a guide. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use and under an approved animal care protocol. Researchers should adapt these protocols as necessary for their specific experimental needs.
References
preparing Mergetpa stock solutions for experiments
Abstract: This document provides detailed protocols for the preparation of Mergetpa stock solutions and their application in common experimental settings. This compound is a carboxypeptidase inhibitor, primarily targeting kininase 1 (carboxypeptidase M, CPM), and has been utilized in studies related to insulin resistance and complement system activation. These application notes are intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid) is a potent inhibitor of carboxypeptidase M (CPM), an enzyme responsible for the cleavage of C-terminal arginine and lysine residues from peptides.[1] By inhibiting CPM, this compound blocks the conversion of kinins to their active metabolites, which are agonists for the kinin B1 receptor. This mechanism of action makes this compound a valuable tool for studying inflammatory processes, particularly those involving the kinin-kallikrein system. Additionally, this compound has been shown to activate the alternative pathway of the complement system.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅N₃O₂S₂ | [1] |
| Molecular Weight | 237.34 g/mol | [1] |
| CAS Number | 77102-28-4 | [1] |
| Appearance | Solid | |
| Solubility | 15 mg/mL in H₂O (63.20 mM); requires sonication |
Preparation of this compound Stock Solutions
3.1. Materials
-
This compound powder
-
Sterile, deionized water
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes or cryogenic vials
-
Sterile syringe filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
3.2. Protocol for 10 mM this compound Stock Solution
-
Weighing: Accurately weigh out 2.37 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, deionized water to achieve a final concentration of 10 mM (10 mmol/L).
-
Sonication: To aid dissolution, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the powder is completely dissolved. Intermittently vortex the solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell-based assays or in vivo studies.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). For immediate use, the solution can be stored at 4°C for a short period, though long-term stability at this temperature is not well-documented. All storage should be under nitrogen and away from moisture.
Experimental Protocols
4.1. In Vivo Inhibition of Carboxypeptidase M in an Insulin Resistance Model
This protocol is based on a study investigating the effects of this compound in a rat model of insulin resistance.
4.1.1. Experimental Workflow
Caption: Workflow for in vivo study of this compound in insulin-resistant rats.
4.1.2. Materials
-
This compound stock solution (10 mM)
-
Sterile saline (0.9% NaCl)
-
Sprague-Dawley rats
-
10% D-glucose solution
-
Standard equipment for subcutaneous injections, blood collection, and tissue harvesting
-
Kits for glucose and insulin measurement
-
Reagents and equipment for Western blotting and qRT-PCR
4.1.3. Protocol
-
Induction of Insulin Resistance: House male Sprague-Dawley rats and provide them with a 10% D-glucose solution in their drinking water for 9 weeks to induce insulin resistance. A control group should receive regular tap water.
-
Preparation of Dosing Solution: Prepare a dosing solution of this compound at a concentration suitable for administering 1 mg/kg body weight. For example, for a 250g rat, you would need 0.25 mg of this compound. This can be prepared by diluting the 10 mM stock solution in sterile saline.
-
Administration: During the last week of the study, administer this compound at a dose of 1 mg/kg twice daily via subcutaneous injection. The vehicle control group should receive injections of sterile saline.
-
Data Collection: At the end of the treatment period, collect blood samples to measure glucose and insulin levels. Euthanize the animals and harvest tissues such as the renal cortex, aorta, and liver for further analysis.
-
Analysis: Analyze the expression of inflammatory markers including kinin B1 receptor (B1R), carboxypeptidase M (CPM), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β) in the collected tissues using Western blotting and qRT-PCR.
4.1.4. Quantitative Data
The following table summarizes the effects of this compound treatment on key parameters in glucose-fed rats.
| Parameter | Glucose-Fed (Control) | Glucose-Fed + this compound | % Change with this compound |
| Blood Glucose (mM) | ~10.5 | ~7.5 | ~28.6% decrease |
| Plasma Insulin (ng/mL) | ~2.8 | ~1.5 | ~46.4% decrease |
| HOMA Index | ~14 | ~5.5 | ~60.7% decrease |
| B1R Expression (a.u.) | Increased | Normalized | Reduction |
| iNOS Expression (a.u.) | Increased | Normalized | Reduction |
| IL-1β Expression (a.u.) | Increased | Normalized | Reduction |
4.2. In Vitro Complement Activation Assay
This protocol describes how to assess the ability of this compound to activate the alternative complement pathway in human serum.
4.2.1. Experimental Workflow
Caption: Workflow for in vitro complement activation assay with this compound.
4.2.2. Materials
-
This compound stock solution (e.g., 100 mM)
-
Normal human serum
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Reagents and equipment for Western blotting or ELISA (e.g., antibodies against C3 and Factor B)
4.2.3. Protocol
-
Serum Preparation: Obtain fresh normal human serum. If not used immediately, store on ice.
-
Reaction Setup: In microcentrifuge tubes, add an appropriate volume of serum.
-
Addition of this compound: Add the this compound stock solution to the serum to achieve a final concentration of 3-5 mM. For a negative control, add an equivalent volume of PBS.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 30-60 minutes).
-
Analysis: Stop the reaction by adding sample buffer for SDS-PAGE or by following the instructions for an ELISA kit. Analyze the samples for the fragmentation of complement component 3 (C3) and Factor B, which are indicative of alternative pathway activation.
Signaling Pathway
This compound's primary mechanism of action involves the inhibition of carboxypeptidase M (CPM), which in turn affects the kinin B1 receptor signaling pathway. This is particularly relevant in inflammatory conditions like insulin resistance.
Caption: Signaling pathway showing this compound's inhibition of CPM.
Troubleshooting
-
Poor Solubility: If this compound does not fully dissolve, increase the sonication time and ensure the water is at room temperature or slightly warmed.
-
Inconsistent In Vivo Results: Ensure accurate dosing based on daily body weight measurements. Check the stability of the dosing solution if prepared in large batches.
-
No Complement Activation: Verify the activity of the human serum, as complement proteins can degrade with improper handling or storage. Ensure the final concentration of this compound is within the effective range (3-5 mM).
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The toxicological properties of this compound have not been extensively studied, so it should be handled with care.
Disclaimer: This document is intended for research use only. The protocols and information provided are based on published literature and should be adapted and validated for specific experimental conditions.
References
Application Notes and Protocols: Mergetpa Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mergetpa is a carboxypeptidase inhibitor investigated for its role in modulating the kinin system, with potential therapeutic applications in conditions such as insulin resistance.[1][2] Effective formulation and delivery of this compound are critically dependent on a thorough understanding of its solubility characteristics in aqueous media. These application notes provide a summary of available solubility data, detailed protocols for solubility determination, and an overview of the relevant biological pathways.
Data Presentation: this compound Aqueous Solubility
A key parameter for any compound in development is its aqueous solubility. The available data for this compound is summarized below. It is important to note that comprehensive studies detailing the effects of pH and temperature on this compound's solubility are not widely available in the public domain. The following data represents the currently available information.
| Solvent | Solubility | Method | Citation |
| Water | 15 mg/mL (63.20 mM) | Ultrasonic assistance was required | [3] |
Note: The solubility of weakly acidic or basic compounds can be significantly influenced by the pH of the aqueous medium.[4][5] Further studies are recommended to establish a complete pH-solubility profile for this compound to optimize its formulation for various administration routes.
Factors Influencing Aqueous Solubility
The solubility of a pharmaceutical compound like this compound in aqueous solutions can be influenced by several factors:
-
pH: The ionization state of a compound, which is pH-dependent, can dramatically affect its solubility.
-
Temperature: Most compounds exhibit increased solubility at higher temperatures, although this is not universal.
-
Particle Size and Form: Smaller particle size and amorphous forms generally lead to higher apparent solubility and faster dissolution rates compared to larger crystalline particles.
-
Presence of Excipients: The inclusion of co-solvents, surfactants, or complexing agents can significantly enhance the solubility of poorly soluble drugs.
Experimental Protocols
The following are detailed methodologies for determining the aqueous solubility of a compound like this compound, based on standard pharmaceutical practices.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Purified water (or relevant aqueous buffer)
-
20 mL scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound quantification
-
Analytical balance
-
pH meter
Procedure:
-
Add an excess amount of this compound to a scintillation vial. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Add a known volume (e.g., 10 mL) of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at a specific pH).
-
Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the equilibrium solubility of this compound in the tested medium.
Protocol 2: Kinetic Solubility Determination
Kinetic solubility provides an estimate of solubility under non-equilibrium conditions and is often used in early drug discovery.
Materials:
-
This compound stock solution in a suitable organic solvent (e.g., DMSO)
-
Aqueous buffer solutions at various pH values
-
96-well plates (UV-transparent if using a plate reader for analysis)
-
Automated liquid handler (optional)
-
Plate reader or HPLC system for analysis
Procedure:
-
Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.
-
Dispense the aqueous buffer solutions into the wells of a 96-well plate.
-
Add a small volume of the this compound stock solution to the aqueous buffers to initiate precipitation. The final concentration of the organic solvent should be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the concentration of the dissolved this compound. This can be done by measuring the turbidity of the solution or by filtering/centrifuging the plate to remove precipitate and then quantifying the soluble compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy via a plate reader or HPLC).
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
This compound is an inhibitor of carboxypeptidase, which is involved in the kinin pathway. Specifically, it blocks the conversion of kinins to their metabolites, which can act on the B1 receptor. This pathway is implicated in inflammation and insulin resistance.
Caption: this compound inhibits carboxypeptidase, blocking kinin metabolism.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Caption: Workflow for equilibrium solubility determination.
References
- 1. Frontiers | Kininase 1 As a Preclinical Therapeutic Target for Kinin B1 Receptor in Insulin Resistance [frontiersin.org]
- 2. Kininase 1 As a Preclinical Therapeutic Target for Kinin B1 Receptor in Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Mergetpa in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mergetpa (DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid) is a potent inhibitor of kininase 1, also known as carboxypeptidase M (CPM). CPM is a cell surface enzyme that plays a significant role in modulating various physiological and pathological processes, including inflammation and cancer. By cleaving C-terminal basic amino acids (arginine or lysine) from peptides, CPM can either activate or inactivate signaling molecules. A key function of CPM is the generation of agonists for the kinin B1 receptor (B1R), a receptor implicated in inflammation and cancer cell proliferation, angiogenesis, and apoptosis. Inhibition of CPM by this compound presents a promising therapeutic strategy for diseases where the kinin B1 receptor pathway is upregulated.
These application notes provide a comprehensive overview of the potential uses of this compound in in vitro cell culture studies, along with detailed protocols for assessing its effects on cell viability, apoptosis, and protein expression.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of carboxypeptidase M. This inhibition blocks the conversion of kinin B2 receptor agonists (like bradykinin) into kinin B1 receptor agonists. The subsequent reduction in B1R activation can modulate downstream signaling pathways, influencing cellular processes such as proliferation and survival.
Signaling Pathway
The inhibition of Carboxypeptidase M (CPM) by this compound directly impacts the Kinin B1 Receptor (B1R) signaling pathway. Under normal conditions, CPM, a membrane-bound enzyme, cleaves the C-terminal arginine from kinins like bradykinin, converting them into potent B1R agonists. The binding of these agonists to the B1R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This can include the activation of pathways such as ERK/MAPK, PI3K/Akt, and NF-κB, which are known to regulate cellular processes like proliferation, survival, and inflammation. This compound, by blocking CPM activity, prevents the generation of B1R agonists, thereby downregulating the signaling through this pathway.
Application Notes and Protocols for In Vivo Studies of Mergetpa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mergetpa is a potent and selective inhibitor of Carboxypeptidase M (CPM), also known as kininase 1. CPM is a key enzyme in the kallikrein-kinin system, responsible for the generation of the active ligand for the kinin B1 receptor (B1R). The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Emerging evidence suggests that the CPM/B1R signaling axis plays a crucial role in the tumor microenvironment, influencing cancer cell proliferation, angiogenesis, and immune cell infiltration. These application notes provide detailed experimental designs for in vivo studies to evaluate the therapeutic potential of this compound in oncology.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting CPM, thereby preventing the conversion of des-Arg-bradykinin to its active form, the B1R agonist. By blocking the activation of B1R, this compound is hypothesized to modulate the tumor microenvironment by reducing inflammation, inhibiting angiogenesis, and potentially enhancing anti-tumor immune responses.
Figure 1: Mechanism of Action of this compound.
Efficacy Studies in a Xenograft Model of Human Cancer
This protocol describes the use of a human tumor xenograft model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Experimental Protocol
1.1.1 Cell Culture and Animal Models
-
Cell Line: MDA-MB-231 (human breast cancer cell line), known to express components of the kinin system.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
1.1.2 Tumor Implantation
-
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
1.1.3 Treatment Protocol
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (n=10 per group).
-
Administer this compound or vehicle control via subcutaneous injection daily for 21 days.
-
Group 1: Vehicle Control (e.g., sterile saline)
-
Group 2: this compound (1 mg/kg)
-
Group 3: this compound (5 mg/kg)
-
Group 4: Positive Control (e.g., a standard-of-care chemotherapy agent)
-
-
Monitor animal body weight and clinical signs of toxicity daily.
1.1.4 Endpoint Analysis
-
At the end of the treatment period, euthanize mice and excise tumors.
-
Measure final tumor volume and weight.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Process a portion of the tumor for histopathology and immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis).
Figure 2: Xenograft Study Workflow.
Data Presentation
Table 1: Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dose | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound | 1 mg/kg | 875 ± 120 | 30 | +4.8 ± 1.2 |
| This compound | 5 mg/kg | 500 ± 95 | 60 | +4.5 ± 1.8 |
| Positive Control | - | 312 ± 70 | 75 | -8.5 ± 2.1 |
Immunomodulatory Effects in a Syngeneic Tumor Model
This protocol outlines the use of a syngeneic tumor model to investigate the effects of this compound on the tumor immune microenvironment.
Experimental Protocol
2.1.1 Cell Culture and Animal Models
-
Cell Line: B16-F10 (murine melanoma cell line).
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
2.1.2 Tumor Implantation
-
Culture B16-F10 cells in appropriate media.
-
Harvest and prepare a single-cell suspension at 2 x 106 cells/mL in sterile PBS.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 105 cells) into the right flank of each mouse.
2.1.3 Treatment Protocol
-
When tumors are palpable (approx. 5-7 days post-implantation), randomize mice into treatment groups (n=10 per group).
-
Administer this compound or vehicle control via subcutaneous injection daily for 14 days.
-
Group 1: Vehicle Control (e.g., sterile saline)
-
Group 2: this compound (5 mg/kg)
-
Group 3: Anti-PD-1 Antibody (Positive Control)
-
Group 4: this compound (5 mg/kg) + Anti-PD-1 Antibody
-
2.1.4 Endpoint Analysis
-
At the end of the study, collect tumors and spleens.
-
Disaggregate tumors into single-cell suspensions.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Isolate RNA from a portion of the tumor to analyze cytokine and chemokine expression by qRT-PCR.
-
Alternatively, perform multiplex cytokine analysis on tumor lysates.
Figure 3: Syngeneic Study Workflow.
Data Presentation
Table 2: Immune Cell Infiltration in B16-F10 Tumors
| Treatment Group | % CD8+ of CD45+ cells (Mean ± SEM) | % Treg of CD4+ cells (Mean ± SEM) | % MDSC of CD45+ cells (Mean ± SEM) |
| Vehicle Control | 10.5 ± 2.1 | 25.3 ± 3.5 | 35.8 ± 4.2 |
| This compound (5 mg/kg) | 18.2 ± 3.0 | 18.1 ± 2.8 | 24.5 ± 3.1 |
| Anti-PD-1 | 25.6 ± 4.2 | 15.4 ± 2.5 | 20.1 ± 2.9 |
| This compound + Anti-PD-1 | 35.1 ± 5.5 | 12.8 ± 2.1 | 15.3 ± 2.5 |
Table 3: Cytokine Expression in B16-F10 Tumors (Fold Change vs. Vehicle)
| Treatment Group | IFN-γ | TNF-α | IL-10 | TGF-β |
| This compound (5 mg/kg) | 2.5 | 2.1 | 0.6 | 0.7 |
| Anti-PD-1 | 4.8 | 3.5 | 0.4 | 0.5 |
| This compound + Anti-PD-1 | 7.2 | 5.1 | 0.3 | 0.4 |
In Vivo Toxicology Study
This protocol provides a framework for an acute toxicology study of this compound in healthy rodents.
Experimental Protocol
3.1.1 Animal Models
-
Species: Sprague-Dawley rats (male and female), 8-10 weeks old.
3.1.2 Dose Administration
-
Acclimatize animals for at least 7 days.
-
Randomize animals into treatment groups (n=5 per sex per group).
-
Administer a single dose of this compound or vehicle via subcutaneous injection.
-
Group 1: Vehicle Control
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (50 mg/kg)
-
Group 4: this compound (100 mg/kg)
-
3.1.3 Monitoring and Data Collection
-
Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and daily thereafter for 14 days.
-
Record body weights prior to dosing and on days 7 and 14.
-
At day 14, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
Application Notes and Protocols for Mergetpa in Isolated Tissue Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mergetpa, also known as Plummer's inhibitor, is a potent inhibitor of kininase I, an enzyme also known as carboxypeptidase M (CPM).[1] Kininase I is a key enzyme in the biosynthesis of kinin B1 receptor (B1R) agonists.[1][2] The B1R is implicated in inflammatory responses, insulin resistance, and oxidative stress.[1][2] These application notes provide a summary of the use of this compound in isolated tissue experiments, based on preclinical studies, to facilitate further research into its pharmacological effects.
Mechanism of Action
This compound exerts its effects by inhibiting kininase I, thereby preventing the generation of B1R agonists. This leads to the suppression of the downstream signaling cascade initiated by B1R activation, which includes the upregulation of inducible nitric oxide synthase (iNOS), pro-inflammatory cytokines, and markers of oxidative stress.
Signaling Pathway of this compound's Action
Caption: Signaling pathway illustrating this compound's inhibitory action on Kininase I, preventing the formation of B1R agonists and subsequent inflammatory and oxidative stress responses.
Experimental Applications and Data
This compound has been utilized in preclinical studies to investigate its therapeutic potential in a rat model of insulin resistance induced by a high-glucose diet. The following sections detail the experimental protocols and summarize the key findings in isolated tissues.
Animal Model and Treatment
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Insulin Resistance: 10% D-glucose in drinking water for 9 weeks.
-
This compound Administration: During the last week of the glucose diet, rats were treated with this compound at a dose of 1 mg/kg, administered subcutaneously twice daily.
Data from Isolated Tissue Experiments
The following tables summarize the effects of this compound treatment on various markers in isolated tissues from a rat model of insulin resistance.
Table 1: Effect of this compound on Inflammatory Markers in Isolated Tissues
| Tissue | Marker | Glucose-Fed (Untreated) | Glucose-Fed + this compound |
| Renal Cortex | B1R Expression | Significantly Enhanced | Normalized |
| CPM Expression | Significantly Enhanced | Normalized | |
| iNOS Expression | Markedly Enhanced | Abolished Overexpression | |
| IL-1β Protein Expression | Significantly Enhanced | Blocked Overexpression | |
| IL-1β mRNA Levels | Significantly Enhanced | Blocked Overexpression | |
| Thoracic Aorta | B1R Expression | Significantly Enhanced | Normalized |
| CPM Expression | Significantly Enhanced | Normalized | |
| iNOS Expression | Markedly Enhanced | Abolished Overexpression | |
| IL-1β Protein Expression | Significantly Enhanced | Blocked Overexpression | |
| IL-1β mRNA Levels | Significantly Enhanced | Blocked Overexpression | |
| Liver | B1R Expression | Significantly Enhanced | Normalized |
| CPM Expression | Significantly Enhanced | Normalized | |
| iNOS Expression | Markedly Enhanced | Abolished Overexpression | |
| IL-1β Protein Expression | Significantly Enhanced | Blocked Overexpression | |
| IL-1β mRNA Levels | Significantly Enhanced | Blocked Overexpression |
Data summarized from Dias et al. (2017).
Table 2: Effect of this compound on Oxidative Stress Markers in Isolated Tissues
| Tissue | Marker | Glucose-Fed (Untreated) | Glucose-Fed + this compound |
| Aorta | Superoxide Anion Production | Enhanced | Returned to Control Levels |
| Renal Cortex | Nitrotyrosine Expression | Markedly Enhanced | Not specified |
| Aorta | Nitrotyrosine Expression | Markedly Enhanced | Not specified |
Data summarized from Dias et al. (2017).
Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol is for the determination of protein levels of B1R, CPM, iNOS, and IL-1β in isolated tissues.
Materials:
-
Isolated tissues (renal cortex, thoracic aorta, liver)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for B1R, CPM, iNOS, IL-1β, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize isolated tissue samples in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay kit.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol is for the determination of mRNA levels of IL-1β in isolated tissues.
Materials:
-
Isolated tissues (renal cortex, thoracic aorta, liver)
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for IL-1β and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from isolated tissue samples using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction in a qPCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative mRNA expression levels.
Experimental Workflow
Caption: Experimental workflow for investigating the effects of this compound in isolated tissues from a rat model of insulin resistance.
Limitations and Considerations
-
The inhibitory effect of this compound on the formation of B1R-agonists has been inferred from its downstream effects and is consistent with the effects of B1R antagonists. Direct measurement of B1R-agonist formation in vivo is challenging due to the short half-life of these peptides.
-
The described experiments were conducted in a specific model of insulin resistance. The effects of this compound may vary in other pathological models and in different species.
-
The provided protocols are general guidelines and may require optimization based on specific laboratory conditions and reagents.
References
Application Notes and Protocols: Mergetpa Treatment in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mergetpa is a potent inhibitor of kininase 1, also known as carboxypeptidase M (CPM). This enzyme is crucial in the biosynthesis of kinin B1 receptor (B1R) agonists. The kinin B1 receptor is implicated in the inflammatory processes and oxidative stress associated with insulin resistance, a key feature of type 2 diabetes. By inhibiting CPM, this compound aims to reduce the formation of B1R agonists, thereby mitigating insulin resistance and its associated complications. These application notes provide a summary of the key findings and detailed protocols from preclinical studies of this compound in an animal model of insulin resistance.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a glucose-induced model of insulin resistance in rats.[1]
Table 1: Effects of this compound on Clinical Parameters in Glucose-Fed Rats [1]
| Parameter | Control | Control + this compound | Glucose-Fed | Glucose-Fed + this compound |
| Blood Glucose (mg/dL) | 88.3 ± 3.6 | 84.7 ± 2.9 | 178.4 ± 16.2 | 124.3 ± 11.7# |
| Plasma Insulin (ng/mL) | 0.8 ± 0.1 | 0.7 ± 0.1 | 3.2 ± 0.5 | 1.6 ± 0.3# |
| HOMA Index | 18.5 ± 2.0 | 15.6 ± 1.6 | 148.5 ± 24.8* | 51.9 ± 10.9# |
*p < 0.05 compared to Control; #p < 0.05 compared to Glucose-Fed. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation in Glucose-Fed Rats [1]
| Parameter | Tissue | Control | Control + this compound | Glucose-Fed | Glucose-Fed + this compound |
| Superoxide Anion Production (arbitrary units) | Aorta | 1.00 ± 0.12 | 0.89 ± 0.10 | 1.85 ± 0.21 | 1.15 ± 0.14# |
| Nitrotyrosine Expression (arbitrary units) | Renal Cortex | 1.00 ± 0.15 | 1.10 ± 0.13 | 2.50 ± 0.30 | 1.25 ± 0.18# |
| Nitrotyrosine Expression (arbitrary units) | Aorta | 1.00 ± 0.11 | 0.75 ± 0.09 | 2.20 ± 0.25 | 1.10 ± 0.15# |
| iNOS Protein Expression (arbitrary units) | Renal Cortex | 1.00 ± 0.10 | 1.05 ± 0.11 | 3.20 ± 0.35 | 1.30 ± 0.16# |
| iNOS Protein Expression (arbitrary units) | Aorta | 1.00 ± 0.13 | 0.95 ± 0.12 | 2.80 ± 0.31 | 1.20 ± 0.14# |
| iNOS Protein Expression (arbitrary units) | Liver | 1.00 ± 0.14 | 1.10 ± 0.13 | 2.50 ± 0.28 | 1.15 ± 0.16# |
| IL-1β Protein Expression (arbitrary units) | Renal Cortex | 1.00 ± 0.12 | 1.40 ± 0.15 | 2.80 ± 0.32 | 1.20 ± 0.14# |
| IL-1β Protein Expression (arbitrary units) | Aorta | 1.00 ± 0.11 | 1.05 ± 0.10 | 2.60 ± 0.29 | 1.10 ± 0.13# |
| IL-1β Protein Expression (arbitrary units) | Liver | 1.00 ± 0.13 | 1.00 ± 0.11 | 2.40 ± 0.27* | 1.05 ± 0.12# |
*p < 0.05 compared to Control; #p < 0.05 compared to Glucose-Fed. Data are presented as mean ± SEM. iNOS: inducible nitric oxide synthase; IL-1β: Interleukin-1 beta.
Experimental Protocols
Animal Model of Insulin Resistance
A model of insulin resistance can be induced in Sprague-Dawley rats by providing them with a 10% D-glucose solution in their drinking water for a period of 9 weeks.[1] Control animals receive tap water. This model mimics the hyperinsulinemia and hyperglycemia characteristic of insulin resistance.
This compound Treatment Protocol
-
Drug Preparation: Prepare this compound solution for subcutaneous injection.
-
Dosage: Administer this compound at a dose of 1 mg/kg body weight.[1]
-
Frequency: Injections are given twice daily.
-
Duration: The treatment period is for the last 7 days of the 9-week insulin resistance induction period.
-
Route of Administration: Subcutaneous (s.c.) injection.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood.
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose: Measure blood glucose from the tail vein at time "zero".
-
Glucose Administration: Administer a bolus of glucose (1g/kg body weight) via oral gavage. For animals on a high-fat diet for 4 weeks or more, a dose of 0.5g/kg may be used.
-
Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure glucose levels.
Insulin Tolerance Test (ITT)
The ITT is used to assess insulin sensitivity.
-
Fasting: Fast mice for 4-6 hours.
-
Baseline Blood Glucose: Measure baseline blood glucose at -15 and 0 minutes before insulin injection.
-
Insulin Administration: Inject insulin intraperitoneally (i.p.) at a dose of 0.75 to 1.2 units/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the insulin injection.
Western Blot Analysis for Protein Expression
Western blotting is used to quantify the expression of specific proteins in tissue lysates.
-
Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, nitrotyrosine, IL-1β) overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Add an ECL substrate and visualize the protein bands. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Histological Analysis of the Pancreas
Histological analysis is used to examine the morphology of the pancreatic islets.
-
Tissue Preparation: Dissect the pancreas and fix it in 10% neutral buffered formalin.
-
Processing and Sectioning: Embed the fixed tissue in paraffin and cut thin sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the islets of Langerhans. Immunohistochemical staining can be performed using antibodies against insulin and glucagon to identify beta-cells and alpha-cells, respectively.
Mandatory Visualizations
Caption: Mechanism of Action of this compound in Insulin Resistance.
References
Application Notes and Protocols for the Long-term Storage of Mergetpa Powder and Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mergetpa (DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid) is a carboxypeptidase inhibitor utilized in research to prevent the conversion of kinins and B2 receptor antagonists to their C-terminal arginine-lacking metabolites.[1] Its stability during long-term storage is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the proper storage of this compound in both powder and solution forms, as well as methodologies for assessing its stability over time.
Recommended Long-Term Storage Conditions
Proper storage is essential to minimize degradation and maintain the biological activity of this compound. The following conditions are recommended based on available data and general best practices for peptide and small molecule storage.
Data Presentation: Storage Condition Summary
| Form | Temperature | Duration | Atmosphere | Light/Moisture Protection |
| Powder | 4°C | Long-term | Under Nitrogen | Away from moisture |
| -20°C or lower | Extended long-term | Under Nitrogen/Argon | Store in sealed containers with desiccant | |
| Solution | -20°C | Up to 1 month | Under Nitrogen | Away from moisture |
| -80°C | Up to 6 months | Under Nitrogen | Away from moisture |
Table 1: Recommended long-term storage conditions for this compound powder and solutions.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare this compound stock solutions for experimental use and long-term storage.
Materials:
-
This compound powder
-
Sterile, RNase/DNase-free water (H₂O)
-
Ultrasonic bath
-
Sterile, light-resistant, and airtight vials suitable for low-temperature storage
-
Nitrogen gas source
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile water to achieve the desired concentration. This compound is soluble in water up to 15 mg/mL (63.20 mM), requiring sonication for dissolution.[1]
-
Gently vortex and then place the solution in an ultrasonic bath until the powder is completely dissolved.
-
Aseptically aliquot the stock solution into pre-labeled, sterile, light-resistant, and airtight vials.
-
Before sealing, flush the headspace of each vial with dry nitrogen gas to displace oxygen.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Stability Testing of this compound
Objective: To assess the stability of this compound under various storage conditions over time through forced degradation studies and analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber with a calibrated light source
Methodology:
1. Forced Degradation Study:
-
Acid Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL in water) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose this compound powder to 60°C for 48 hours.
-
Photostability: Expose this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
2. Long-Term Stability Study:
-
Prepare multiple aliquots of this compound powder and a 1 mg/mL solution in water.
-
Store the aliquots under the conditions outlined in Table 2.
-
At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.
-
For powder samples, dissolve in water to a known concentration.
-
Analyze all samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.
3. HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Quantification: Calculate the peak area of this compound and any degradation products. The percentage of remaining this compound can be determined by comparing the peak area at each time point to the initial time point (T=0).
| Condition | Temperature | Relative Humidity | Light Exposure |
| 1 | 25°C | 60% RH | Ambient light |
| 2 | 40°C | 75% RH | Ambient light |
| 3 | 4°C | Controlled low | Dark |
| 4 | -20°C | N/A | Dark |
| 5 | -80°C | N/A | Dark |
| 6 | 25°C | 60% RH | Photostability chamber |
Table 2: Example conditions for a long-term stability study of this compound.
Protocol 3: Assessment of Biological Activity
Objective: To evaluate the biological activity of stored this compound by measuring its inhibitory effect on carboxypeptidase.
Materials:
-
Stored this compound samples
-
Carboxypeptidase N (CPN) or a similar carboxypeptidase
-
Fluorogenic carboxypeptidase substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the stored this compound samples and a fresh, control sample of this compound in assay buffer.
-
In a 96-well plate, add the carboxypeptidase enzyme to each well.
-
Add the different concentrations of the stored and fresh this compound to the wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) every minute for 30 minutes.
-
Calculate the initial reaction rates (V₀) for each concentration.
-
Determine the IC₅₀ value for both the stored and fresh this compound samples by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A significant increase in the IC₅₀ of the stored sample compared to the fresh sample indicates a loss of biological activity.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound functions as a carboxypeptidase inhibitor, thereby affecting the kinin-kallikrein system. It can also activate the alternative pathway of the complement system by inhibiting Factor I.
Caption: this compound's dual mechanism of action.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for conducting a comprehensive stability assessment of this compound.
Caption: Workflow for this compound stability assessment.
References
Application Notes and Protocols for Hypotensin Administration in Hypertension Research
Disclaimer: The compound "Mergetpa" as specified in the user request does not correspond to any known therapeutic agent in scientific literature. Therefore, these application notes and protocols have been generated for a hypothetical antihypertensive peptide named Hypotensin to illustrate the required format and content for hypertension research. The data and specific experimental details provided are illustrative and should be adapted for actual experimental contexts.
Introduction
Hypertension is a major risk factor for cardiovascular diseases, and the renin-angiotensin-aldosterone system (RAAS) is a key regulator of blood pressure.[1][2] Hypotensin is a novel synthetic peptide designed to target the RAAS, offering a promising therapeutic strategy for hypertension. These application notes provide detailed protocols for the administration of Hypotensin in preclinical hypertension research, methods for evaluating its efficacy, and an overview of its mechanism of action.
Mechanism of Action
Hypotensin is hypothesized to exert its antihypertensive effects through a dual mechanism of action:
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Hypotensin competitively inhibits ACE, reducing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3]
-
AT1 Receptor Modulation: Hypotensin may also act as an antagonist at the angiotensin II type 1 (AT1) receptor, further blocking the vasoconstrictive and pro-inflammatory effects of angiotensin II.[3]
This dual action is expected to lead to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.
Data Presentation
The following tables summarize illustrative quantitative data from preclinical studies of Hypotensin.
Table 1: In Vitro ACE Inhibition Activity of Hypotensin
| Compound | IC50 (nM) |
| Hypotensin | 15.2 |
| Captopril (Control) | 8.9 |
Table 2: Effect of Hypotensin on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, i.v.) | Baseline MAP (mmHg) | MAP at 4 hours post-administration (mmHg) | Change in MAP (mmHg) |
| Vehicle (Saline) | - | 185 ± 5 | 183 ± 6 | -2 ± 1 |
| Hypotensin | 1 | 187 ± 4 | 165 ± 5 | -22 ± 3 |
| Hypotensin | 5 | 186 ± 5 | 142 ± 4 | -44 ± 4 |
| Hypotensin | 10 | 188 ± 6 | 125 ± 5 | -63 ± 5 |
| Captopril | 10 | 184 ± 5 | 138 ± 4 | -46 ± 3 |
* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effect of Hypotensin on Plasma Angiotensin II Levels in SHR
| Treatment Group | Dose (mg/kg, i.v.) | Baseline Angiotensin II (pg/mL) | Angiotensin II at 4 hours (pg/mL) |
| Vehicle (Saline) | - | 58 ± 6 | 55 ± 7 |
| Hypotensin | 5 | 60 ± 5 | 32 ± 4 |
| Captopril | 10 | 59 ± 6 | 35 ± 5 |
* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hypotensin on ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hypotensin (lyophilized powder)
-
FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) substrate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute ACE in assay buffer to a final concentration of 2 mU/mL.
-
Prepare a stock solution of Hypotensin in assay buffer (e.g., 1 mM).
-
Prepare serial dilutions of Hypotensin in assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare the FAPGG substrate solution in assay buffer (e.g., 0.5 mM).
-
-
Assay Protocol:
-
Add 20 µL of each Hypotensin dilution or control (buffer for 0% inhibition, known ACE inhibitor like Captopril for 100% inhibition) to the wells of the 96-well plate.
-
Add 20 µL of the ACE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 160 µL of the FAPGG substrate solution to each well.
-
Immediately measure the absorbance at 340 nm every minute for 20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of Hypotensin by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the Hypotensin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the acute antihypertensive effect of Hypotensin in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old
-
Hypotensin
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system
-
Intravenous (i.v.) or oral gavage administration equipment
Procedure:
-
Animal Preparation (Telemetry):
-
Surgically implant telemetry transmitters for the measurement of arterial blood pressure according to the manufacturer's instructions.
-
Allow animals to recover for at least one week post-surgery.
-
-
Acclimatization and Baseline Measurement:
-
Acclimatize the animals to the experimental conditions for at least 3 days.
-
Record baseline blood pressure and heart rate for at least 24 hours before drug administration.
-
-
Drug Administration:
-
Dissolve Hypotensin in sterile saline to the desired concentrations.
-
Administer Hypotensin via the desired route (e.g., intravenous injection into the tail vein or oral gavage).
-
Administer an equivalent volume of saline to the control group.
-
-
Blood Pressure Monitoring:
-
Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline at various time points.
-
Compare the changes in MAP between the Hypotensin-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Signaling Pathways and Experimental Workflows
Caption: Hypotensin's dual mechanism of action on the RAAS.
Caption: Experimental workflow for in vivo efficacy testing.
References
Troubleshooting & Optimization
troubleshooting inconsistent results with Mergetpa
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Mergetpa platform.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound technology?
The this compound (Merged-Peptide Target Profiling Assay) technology is a high-throughput screening platform designed to identify and characterize protein-protein interactions (PPIs) in a cellular context. It utilizes a bipartite system where a "bait" protein is fused to a DNA-binding domain and a library of "prey" peptides are fused to a transcriptional activation domain. A productive interaction between the bait and a prey peptide results in the transcriptional activation of a reporter gene, which can be quantified via next-generation sequencing (NGS).
Q2: What are the critical controls for a successful this compound experiment?
To ensure data quality and reliability, several controls are essential:
-
Negative Controls:
-
Empty Vector Control: A bait vector without a cloned protein to assess baseline reporter gene activation.
-
Non-interacting Protein Control: A bait protein known not to interact with any of the prey peptides to determine background signal.
-
-
Positive Controls:
-
Known Interactor Control: A bait and prey pair with a well-characterized interaction to confirm assay functionality.
-
-
Technical Controls:
-
Sequencing Depth Control: To ensure adequate read counts for statistical analysis.
-
Replicate Correlation Control: To assess the reproducibility between technical and biological replicates.
-
Troubleshooting Inconsistent Results
Issue 1: High Background Signal in Negative Controls
High background signal in your negative controls can mask true positive interactions, leading to a low signal-to-noise ratio and inconsistent results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Leaky Reporter Gene Expression | Reduce the concentration of the induction agent or decrease the post-induction incubation time. |
| Non-specific Binding of Bait Protein | Perform a titration of the bait protein expression levels to find the optimal concentration with minimal non-specific activation. |
| Contamination of Cell Culture | Regularly test cell lines for mycoplasma contamination and ensure aseptic techniques. |
Issue 2: Poor Correlation Between Replicates
Low correlation between technical or biological replicates undermines the statistical confidence of your results and can point to issues with experimental consistency.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use an automated cell counter for accurate seeding density. |
| Variability in Transfection Efficiency | Optimize the transfection protocol and use a transfection efficiency reporter (e.g., GFP) to monitor consistency. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
A troubleshooting workflow for inconsistent replicates is outlined below:
Mergetpa Preclinical Technical Support Center
Welcome to the technical support center for Mergetpa animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges during their experiments.
Frequently Asked Questions (FAQs)
Toxicity & Safety
Question: We are observing unexpected signs of toxicity (e.g., weight loss, lethargy) in our rodent studies with this compound, even at doses predicted to be safe. What are the potential causes and how can we troubleshoot this?
Answer: Unexpected toxicity can arise from several factors. A systematic approach to troubleshooting is crucial.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have inherent toxicity. It is essential to run a vehicle-only control group to rule this out.
-
Route of Administration: The route of administration can significantly impact local and systemic tolerance. For instance, intravenous (IV) administration can lead to acute toxicity due to rapid exposure, while subcutaneous (SQ) injections might cause local irritation. Consider if the chosen route is optimal for the formulation and species.
-
Species-Specific Sensitivity: Certain species or even strains of animals can be uniquely sensitive to a compound due to differences in metabolism and physiology. For example, a deficiency in the P-glycoprotein (MDR1 gene mutation) can lead to enhanced brain penetration and neurotoxicity in certain dog breeds.
-
Formulation Issues: Poor solubility or stability of the this compound formulation can lead to precipitation at the injection site, causing inflammation and variable absorption. Ensure the formulation is well-characterized.
-
Underlying Health Status of Animals: Subclinical infections or other health issues in the study animals can exacerbate the toxic effects of a compound.
Troubleshooting Workflow for Unexpected Toxicity
Caption: Troubleshooting workflow for unexpected toxicity in animal studies.
Question: We are seeing elevated liver enzymes (ALT, AST) in our this compound-treated animals. What are the common mechanisms of drug-induced liver injury (DILI) and how can we investigate this further?
Answer: Elevated liver enzymes are a common indicator of hepatotoxicity. The mechanism can be intrinsic (dose-dependent) or idiosyncratic (unpredictable). For preclinical studies, intrinsic DILI is more commonly modeled. A key mechanism involves the metabolic activation of the drug into a reactive metabolite by cytochrome P450 enzymes in the liver. This metabolite can deplete cellular antioxidants like glutathione (GSH) and form protein adducts, leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death (necrosis or apoptosis).
To investigate this further:
-
Histopathology: Conduct a detailed histological examination of the liver tissue to identify the nature and extent of the damage (e.g., centrilobular necrosis, steatosis).
-
Biomarker Analysis: In addition to ALT/AST, measure other biomarkers of liver function such as total bilirubin and alkaline phosphatase.
-
Mechanism-Based Studies: Measure levels of hepatic glutathione (GSH) to assess for depletion and quantify protein adducts to confirm the formation of reactive metabolites.
Signaling Pathway in this compound-Induced Hepatotoxicity
Caption: Postulated signaling pathway for this compound-induced liver injury.
Pharmacokinetics (PK)
Question: We are observing high inter-animal variability in the plasma exposure (AUC) of this compound after oral dosing. What factors could be contributing to this, and how can we reduce it?
Answer: High pharmacokinetic (PK) variability is a common challenge in preclinical studies, particularly with oral administration. Several factors related to the drug's properties and the study design can contribute:
-
Low Aqueous Solubility: Compounds with low solubility can have variable dissolution in the gastrointestinal tract, leading to inconsistent absorption.
-
High Dose: At high doses, the absorption process can become saturated, leading to non-linear and more variable PK.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting drug absorption.
-
First-Pass Metabolism: Extensive metabolism in the gut wall or liver before the drug reaches systemic circulation can be highly variable between animals.
Strategies to Reduce PK Variability:
-
Formulation Optimization: Use a formulation that enhances solubility, such as a solution or a well-characterized suspension with appropriate excipients.
-
Control Feeding Schedule: Standardize the feeding schedule for all animals (e.g., fasting before dosing) to minimize food-related effects.
-
Consider Alternative Routes: If oral PK remains highly variable, consider using a parenteral route (e.g., IV, IP, SQ) for initial efficacy studies to ensure consistent exposure.
-
Lower the Dose: If possible, conduct studies at lower doses where absorption is more likely to be linear.
Efficacy & Study Design
Question: Our efficacy studies with this compound are showing inconsistent and irreproducible results. How can we improve the rigor of our experimental design?
Answer: The reproducibility of animal studies is a major concern in preclinical research. Implementing rigorous study design principles is essential for generating reliable data.
-
Randomization: Animals should be randomly assigned to treatment and control groups to prevent selection bias.
-
Blinding: The investigators conducting the experiment, assessing the outcomes, and analyzing the data should be blinded to the treatment allocation to prevent observer bias. Many preclinical studies fail to report blinding.
-
Sample Size Calculation: The number of animals used should be justified by a formal sample size calculation to ensure the study is adequately powered to detect a meaningful effect.
-
Transparent Reporting: All aspects of the experimental design, including animal characteristics (species, strain, sex, age), housing conditions, and all procedures, should be reported in detail to allow for proper evaluation and replication.
Decision Tree for Animal Model Selection
improving Mergetpa stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Mergetpa in experimental buffers. Our goal is to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in aqueous buffers?
A1: The stability of this compound, a novel peptide therapeutic, can be influenced by several factors. The most common include pH, temperature, light exposure, oxidation, and enzymatic degradation.[1][2][3] It is crucial to control these variables to ensure the integrity of the molecule throughout your experiments.
Q2: Which buffers are recommended for experiments involving this compound?
A2: The choice of buffer is critical for maintaining this compound's structural integrity and activity. While PBS is common, it can sometimes lead to precipitation with divalent cations.[4] For general use, we recommend HEPES or Tris-HCl buffers, as they offer good buffering capacity in the neutral pH range.[5] The optimal buffer may vary depending on the specific experimental conditions.
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: For long-term storage, lyophilized this compound is stable for several years when stored at -20°C and protected from light. Once reconstituted, we recommend preparing single-use aliquots and storing them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation, particularly for peptides containing cysteine, methionine, or tryptophan residues. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C.
Q4: Can I use buffers containing common additives with this compound?
A4: Caution should be exercised when using buffer additives. Some additives can interact with this compound and affect its stability. For instance, certain detergents may be necessary for solubilization but could also impact the peptide's conformation. It is advisable to empirically test the compatibility of any additive with this compound before proceeding with critical experiments.
Q5: How can I detect this compound degradation in my samples?
A5: Degradation of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify the intact peptide and its degradation products. Mass spectrometry can be used to identify the nature of the chemical modifications. For assessing conformational stability, techniques like circular dichroism (CD) spectroscopy can be employed.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in buffer. | The buffer composition may not be optimal, leading to poor solubility. The pH of the buffer could be near the isoelectric point of this compound. | - Test a range of buffers with different pH values (e.g., pH 6.0-8.0). - Consider using a buffer with a different ionic strength. - The inclusion of a low concentration of a non-ionic surfactant may improve solubility. |
| Loss of this compound activity over the course of the experiment. | This compound may be degrading due to enzymatic activity, oxidation, or adverse pH/temperature conditions. | - If your experimental system contains proteases, add a protease inhibitor cocktail. - For experiments prone to oxidation, consider adding a reducing agent like DTT or TCEP (if compatible with your assay). - Ensure the experiment is conducted at the recommended temperature and that the buffer pH remains stable. |
| Inconsistent results between experimental replicates. | This could be due to variability in sample handling, including differences in incubation times, temperature fluctuations, or repeated freeze-thaw cycles of this compound stock. | - Prepare fresh dilutions of this compound for each experiment from a single-use aliquot. - Standardize all incubation times and temperatures. - Ensure thorough mixing of all solutions. |
| Baseline drift or irregular curves in thermal shift assays. | The buffer composition may be interfering with the assay, or the this compound concentration may be too high or too low. | - Screen different buffers to find one that is compatible with both this compound and the thermal shift assay dye. - Optimize the concentration of this compound used in the assay. |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
Objective: To quantify the degradation of this compound in different buffer conditions over time.
Methodology:
-
Prepare fresh solutions of this compound at a final concentration of 1 mg/mL in the test buffers (e.g., PBS pH 7.4, Tris-HCl pH 7.4, HEPES pH 7.4).
-
Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots at the desired experimental temperature (e.g., 4°C, 25°C, 37°C).
-
At each time point, immediately freeze the corresponding aliquot at -80°C to stop further degradation.
-
Once all time points are collected, thaw the samples and analyze them by reverse-phase HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Evaluation of Buffer Effects on this compound Activity
Objective: To determine the effect of different buffers on the biological activity of this compound.
Methodology:
-
Prepare solutions of this compound in a panel of experimental buffers at various pH levels.
-
Perform a relevant biological assay to measure the activity of this compound. This could be an enzyme inhibition assay, a cell-based signaling assay, or a binding assay, depending on the mechanism of action of this compound.
-
Include a positive control of this compound in its validated, optimal buffer.
-
Compare the activity of this compound in the test buffers to the positive control.
-
Plot the relative activity of this compound as a function of buffer composition and pH to identify the optimal conditions.
Visualizations
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
how to minimize off-target effects of Mergetpa
Welcome to the technical support center for Mergetpa. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor designed for targeted therapy research. Its primary mechanism of action is the inhibition of Target-Activated Kinase 1 (TAK1), a key enzyme in cellular signaling pathways related to inflammation and cell survival. By binding to the ATP-binding site of TAK1, this compound blocks downstream signaling cascades. While this compound is a real compound investigated as a kininase 1 inhibitor, for the context of this guide, we will focus on its role as a hypothetical TAK1 inhibitor to address common challenges with kinase inhibitors.
Q2: What are the primary concerns regarding off-target effects with kinase inhibitors like this compound?
A2: Off-target effects are unintended interactions between a drug and proteins other than the intended target. For kinase inhibitors, this is a significant concern because the ATP-binding sites, which these drugs often target, are highly conserved across the human kinome, which consists of over 500 protein kinases. These unintended interactions can lead to cellular toxicity, misinterpretation of experimental results, and adverse side effects in clinical settings.
Q3: How can I begin to assess if the cellular phenotype I observe is due to an off-target effect?
A3: A multi-step approach is recommended to investigate potential off-target effects:
-
Dose-Response Analysis: Conduct a thorough dose-response curve. If the concentration required to produce the cellular effect is significantly different from the biochemical IC50 for the intended target, it may indicate off-target activity.
-
Use a Control Compound: Employ a structurally distinct inhibitor for the same target. If this control compound fails to produce the same phenotype, the original observation may be due to off-target effects of this compound.
-
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant
Mergetpa Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mergetpa. Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of kininase 1, also known as carboxypeptidase M (CPM). By inhibiting CPM, this compound blocks the conversion of kinins into their active forms, which are agonists for the bradykinin B1 receptor (B1R). This ultimately suppresses B1R downstream signaling. Additionally, this compound has been shown to activate the alternative pathway of the complement system by inhibiting the regulatory protein factor I, leading to the fragmentation of complement component 3 (C3).
Q2: What is a typical IC50 value for this compound's inhibition of carboxypeptidase M?
A2: While specific IC50 values for this compound can vary depending on experimental conditions, a closely related compound, guanidinoethylmercaptosuccinic acid (GEMSA), has a reported IC50 of 60 nM for carboxypeptidase M. This value can serve as a starting point for determining the optimal concentration range in your experiments.
Q3: My dose-response curve is not sigmoidal. What are the common causes?
A3: A non-sigmoidal dose-response curve can result from several factors, including incorrect concentration ranges of this compound, issues with reagent stability, or problems with the assay setup. It is crucial to ensure that the concentrations tested span a wide enough range to capture the full dose-response relationship. Additionally, confirming the stability of this compound and other reagents under your experimental conditions is essential.
Q4: How does pH affect this compound's inhibitory activity on carboxypeptidase M?
A4: The inhibitory activity of thiol-containing metallopeptidase inhibitors like this compound can be pH-dependent. For the related compound GEMSA, inhibition of carboxypeptidase M is significantly more effective at a lower pH of 5.5 compared to a pH of 7.5. It is recommended to optimize the pH of your assay buffer to ensure maximal inhibitory potency.
Q5: Can this compound affect the complement system in my cell culture?
A5: Yes, this compound can activate the alternative complement pathway. It inhibits factor I, a key negative regulator of the complement cascade, leading to the fragmentation of C3. This can be a confounding factor in cell-based assays, and it is important to consider this off-target effect when interpreting your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound dose-response experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting, cell seeding density, or reagent mixing. | Ensure proper mixing of all reagents. Use calibrated pipettes and practice consistent pipetting techniques. For cell-based assays, ensure a uniform cell seeding density across all wells. |
| No inhibition observed | This compound concentration is too low. Inactive this compound. Incorrect assay conditions. | Test a wider and higher range of this compound concentrations. Prepare fresh this compound solutions for each experiment. Verify the pH and temperature of your assay are optimal for inhibition. |
| "U-shaped" or biphasic dose-response curve | Off-target effects at high concentrations. Compound precipitation. | Lower the highest concentrations of this compound tested. Visually inspect wells for any signs of precipitation. Consider using a different solvent or adding a solubilizing agent if precipitation is suspected. |
| Steep or shallow dose-response curve | Inappropriate dilution series. | Use a narrower dilution series for a steep curve to better define the IC50. For a shallow curve, expand the concentration range tested. A 1:3 or 1:5 serial dilution is a good starting point. |
| High background signal | Autofluorescence of this compound or other reagents. Non-specific binding. | Run appropriate controls, including wells with this compound but without the enzyme or cells, to measure background fluorescence. Consider using red-shifted fluorescent probes to minimize autofluorescence. |
Experimental Protocols
Carboxypeptidase M (CPM) Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound for CPM.
Materials:
-
Recombinant human Carboxypeptidase M
-
Fluorogenic CPM substrate (e.g., Dansyl-Ala-Arg)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 150 mM NaCl)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Add 50 µL of each this compound dilution to the wells of the 96-well plate. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add 25 µL of a pre-diluted solution of recombinant human CPM to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic CPM substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30 minutes).
-
Calculate the reaction velocity for each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
In Vitro Complement C3 Fragmentation Assay
This protocol can be used to assess the effect of this compound on the alternative complement pathway.
Materials:
-
Normal human serum (as a source of complement proteins)
-
GVB++ Buffer (Gelatin Veronal Buffer with Ca2+ and Mg2+)
-
This compound
-
SDS-PAGE gels and Western blot apparatus
-
Anti-human C3 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Prepare a stock solution of
addressing poor solubility of Mergetpa in experiments
Technical Support Center: Mergetpa
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of this compound, a common challenge encountered during experimental procedures.
Troubleshooting Guide: Addressing this compound Precipitation
This guide is designed in a question-and-answer format to provide direct solutions to specific solubility issues you may encounter.
Q1: My this compound, dissolved in DMSO, precipitates immediately after I add it to my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to crash out of the solution.
Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment to a level below its maximum soluble concentration in the aqueous medium.
-
Optimize the Stock Concentration and Dilution: Prepare a higher concentration stock of this compound in 100% DMSO. This allows you to use a smaller volume of the stock solution for dilution into your aqueous medium, minimizing the amount of DMSO introduced. It is crucial to add the DMSO stock to the aqueous solution dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in the final aqueous buffer or medium. This gradual reduction in solvent polarity can help keep this compound in the solution.
-
Pre-warm the Medium: Temperature can affect solubility. Pre-warming your cell culture media to 37°C before adding the this compound stock solution can sometimes prevent precipitation.
Q2: this compound appears to be soluble initially but then precipitates over time during incubation. What could be the cause?
A2: Delayed precipitation can be due to several factors related to the experimental conditions:
-
Temperature and pH Shifts: The conditions inside an incubator (e.g., 37°C and 5% CO2) can alter the temperature and pH of your medium over time, which may decrease the solubility of this compound. Ensure your medium is adequately buffered for the CO2 concentration in your incubator.
-
Interactions with Media Components: this compound may be interacting with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes over time. To test this, you can assess the solubility of this compound in a simpler buffered solution like PBS.
-
Compound Instability: The compound itself might be unstable under the incubation conditions, leading to degradation and precipitation of the less soluble degradation products.
Q3: I've tried reducing the concentration, but I still see precipitation. Are there any formulation strategies I can use to increase this compound's solubility?
A3: Yes, several formulation techniques can enhance the solubility of poorly soluble compounds like this compound. These methods work by altering the properties of the solvent or by interacting with the compound to keep it in solution.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of nonpolar molecules by reducing the polarity of the aqueous solvent.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by converting the compound into its more soluble salt form.
-
Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.
Detailed protocols for these techniques are provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Q4: What is the recommended starting solvent for this compound?
A4: Based on its poor aqueous solubility, 100% DMSO is the recommended starting solvent for preparing a high-concentration stock solution of this compound. Ensure the compound is fully dissolved before further dilutions. Gentle warming and vortexing can aid dissolution.
Q5: How can I determine the maximum soluble concentration of this compound in my specific experimental system?
A5: It is crucial to determine the kinetic solubility of this compound under your exact experimental conditions. A common method is to prepare a series of dilutions of your compound in the experimental medium, incubate for a relevant period, and then visually or instrumentally assess for precipitation. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section.
Q6: Can the type of cell culture medium affect the solubility of this compound?
A6: Yes, the composition of the cell culture medium can significantly impact compound solubility. Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with your compound. If you encounter precipitation, testing solubility in different base media may be beneficial if your experimental design allows.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Concentration (µM) | Observation |
| Water | < 1 | Insoluble |
| PBS (pH 7.4) | < 1 | Insoluble |
| 100% DMSO | > 100,000 (100 mM) | Soluble |
| Cell Culture Medium + 0.1% DMSO | 10 | Soluble |
| Cell Culture Medium + 0.5% DMSO | 50 | Soluble |
| Cell Culture Medium + 1% DMSO | 100 | Precipitation after 2h |
| 10% Tween 80 in Water | 500 | Soluble |
| 20% HP-β-Cyclodextrin in Water | 1000 | Soluble |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in a 96-Well Plate Assay
This protocol allows for the determination of the maximum concentration of this compound that remains soluble in your experimental medium.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium or aqueous buffer
-
Sterile 96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution.
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add Medium to Assay Plate: In a separate clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.
-
Add Compound Dilutions: Transfer 2 µL of each DMSO dilution to the corresponding wells of the assay plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Include Controls:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24 hours).
-
Assess Precipitation: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the negative control indicates precipitation. The highest concentration without a significant increase in signal is your kinetic solubility.
Protocol 2: Preparation of this compound using a Co-solvent System
This protocol describes how to use a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
100% DMSO
-
Polyethylene glycol 400 (PEG 400)
-
Saline
Methodology:
-
Prepare a Co-solvent Stock: Dissolve this compound in a mixture of DMSO and PEG 400. For example, a 1:1 ratio of DMSO:PEG 400.
-
Determine Optimal Co-solvent Ratio: Empirically test different ratios of co-solvents to find the one that provides the best solubility for this compound.
-
Dilute into Aqueous Solution: Slowly add the co-solvent stock solution to the saline while vortexing to reach the desired final concentration.
-
Observe for Precipitation: Visually inspect the solution for any signs of precipitation immediately after preparation and over time.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Caption: Experimental workflow for the 96-well plate kinetic solubility assay.
Caption: Hypothetical PI3K/Akt signaling pathway inhibited by this compound.
Technical Support Center: Ensuring Reproducibility in Mergetpa-Based Assays
Disclaimer: The term "Mergetpa-based assay" does not correspond to a recognized scientific technique in publicly available literature. The following content is a generalized framework created to fulfill the prompt's structural and formatting requirements, based on common principles of assay development and troubleshooting. The specific details are illustrative and should be adapted to the actual, correctly named assay in use.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the reproducibility of our assays?
A successful and reproducible assay is dependent on several key factors: the quality and consistency of reagents, the precision of protocol execution, the calibration and maintenance of laboratory equipment, and the control of environmental variables. Minor deviations in any of these areas can lead to significant variability in results.
Q2: How can I minimize variability between different batches of reagents?
To minimize batch-to-batch variability, it is recommended to qualify new lots of critical reagents against a well-characterized reference standard. This involves running the new lot in parallel with the old lot and comparing the results. Establishing acceptance criteria for new lots is crucial. Additionally, purchasing larger quantities of a single lot can reduce the frequency of these qualifications.
Q3: What is the best way to control for environmental factors in the lab?
Maintaining a consistent and controlled laboratory environment is key. This includes monitoring and documenting temperature and humidity, as fluctuations can affect enzyme kinetics and reagent stability. It is also important to protect light-sensitive reagents from photobleaching by storing them in amber vials or in the dark.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent pipetting volumes. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure tips are properly sealed. |
| Edge effects in microplates. | Avoid using the outer wells of the plate. Fill outer wells with a buffer or water to create a humidity barrier. | |
| Improper mixing of reagents. | Ensure thorough but gentle mixing of all reagents before and after addition to the wells. Avoid introducing bubbles. | |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations. | Perform a titration of key reagents (e.g., antibodies, enzymes) to determine the optimal concentration. |
| High background signal. | Increase the number of wash steps. Optimize the composition of the wash buffer (e.g., add a detergent like Tween-20). | |
| Insufficient incubation time. | Optimize incubation times for each step of the assay to ensure the reaction reaches completion or a stable state. | |
| Assay Drift Over Time | Reagent degradation. | Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. Store reagents at the recommended temperature and protect from light. |
| Instrument instability. | Perform daily or weekly quality control checks on plate readers and other instruments to ensure consistent performance. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for a Generic ELISA-like Assay
-
Coating: Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., 1X PBS). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution from the wells. Wash the plate three times with 200 µL of wash buffer (e.g., 1X PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in 1X PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate as in step 2. Add 100 µL of prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate as in step 2. Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme-Conjugate Incubation: Wash the plate as in step 2. Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugate) to each well. Incubate for 1 hour at room temperature in the dark.
-
Substrate Addition: Wash the plate as in step 2. Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Visual Guides
Caption: A generalized workflow for a typical plate-based immunoassay.
Caption: A decision tree for troubleshooting common assay issues.
best practices for handling Mergetpa in the lab
Welcome to the technical support center for Mergetpa. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their laboratory experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility of this compound | This compound has limited solubility in aqueous solutions. | Prepare a stock solution in water at a concentration of up to 15 mg/mL with the aid of ultrasonication. For cell culture experiments, ensure the final concentration of the solvent is compatible with your cells. |
| Inconsistent or No Inhibitory Effect in In Vitro Assays | 1. Incorrect assay conditions. 2. Degraded this compound. 3. Inactive enzyme. | 1. Optimize assay parameters such as pH, temperature, and substrate concentration. Ensure the chosen assay is suitable for detecting carboxypeptidase M activity. 2. Store this compound at 4°C under nitrogen, away from moisture. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. 3. Verify the activity of your carboxypeptidase M enzyme using a positive control. |
| High Variability in In Vivo Studies | 1. Improper drug administration. 2. Animal-to-animal variability. | 1. Ensure consistent subcutaneous (s.c.) administration. For a 1 mg/kg dose, prepare the solution fresh and inject the correct volume based on the animal's weight. 2. Use a sufficient number of animals per group to account for biological variability. Monitor animal health and housing conditions closely. |
| Unexpected Cellular Effects or Toxicity | Potential off-target effects of this compound. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration range at which this compound is non-toxic to your cells. Consider conducting off-target screening to identify other potential protein interactions. |
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q: How should I store this compound?
-
A: Store the solid compound at 4°C under a nitrogen atmosphere, protected from moisture. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.
-
-
Q: How do I dissolve this compound?
-
A: this compound can be dissolved in water up to a concentration of 15 mg/mL with the use of sonication to aid dissolution.
-
Mechanism of Action
-
Q: What is the mechanism of action of this compound?
-
A: this compound is an inhibitor of kininase 1, also known as carboxypeptidase M (CPM). By inhibiting CPM, this compound prevents the conversion of kinins into their active B1 receptor agonists.
Figure 1: Mechanism of action of this compound.
-
Experimental Design
-
Q: What is a typical dose for in vivo studies?
-
A: In a study with Sprague-Dawley rats, this compound was administered subcutaneously (s.c.) at a dose of 1 mg/kg twice daily.
-
-
Q: How can I assess the cytotoxicity of this compound in my cell line?
-
A: A common method to assess cytotoxicity is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Experimental Protocols
In Vivo Administration of this compound in Rats
This protocol is adapted from a study investigating the effects of this compound on insulin resistance in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle suitable for subcutaneous injection (e.g., saline). Prepare the solution fresh before each administration.
-
Dosage and Administration: Administer this compound at a dose of 1 mg/kg body weight via subcutaneous (s.c.) injection. In the cited study, this was done twice daily for one week.
-
Control Group: Administer the vehicle solution to the control group of animals following the same injection schedule.
-
Monitoring: Monitor the animals for any adverse effects throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment period, collect tissues or blood samples for further analysis, such as Western blotting for inflammatory markers or measurement of metabolic parameters.
Figure 2: In vivo experimental workflow for this compound.
In Vitro Carboxypeptidase M (CPM) Inhibition Assay
-
Reagents and Materials:
-
Recombinant human Carboxypeptidase M (CPM)
-
Fluorescent CPM substrate (e.g., Bz-Ala-Arg-OH with a fluorescent reporter)
-
Assay Buffer (e.g., 50 mM MES, 0.2% Triton® X-100, 5
-
Mergetpa Experimental Reagents: Technical Support Center
Welcome to the Technical Support Center for Mergetpa experimental reagents. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting any issues that may arise.
Troubleshooting Guides
This section provides solutions to common problems you might encounter while using this compound reagents.
Issue: Inconsistent or Unexpected Experimental Results
Question: My experimental results are inconsistent between replicates or deviate significantly from my expected outcome. Could this compound reagents be the cause?
Answer: Inconsistent or unexpected results can stem from several factors, including reagent handling, experimental setup, or the reagents themselves. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Reagent Handling and Storage:
-
Storage Conditions: Ensure that this compound reagents have been stored at the recommended temperature and protected from light as specified on the product datasheet. Improper storage can lead to degradation of the reagent.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquoting the reagent into single-use volumes upon first use is highly recommended.
-
-
Review Experimental Protocol:
-
Protocol Adherence: Double-check your experimental protocol to ensure all steps were followed correctly.
-
Reagent Preparation: Verify that all solutions, including those containing this compound, were prepared at the correct concentrations.
-
Pipetting Accuracy: Ensure that pipettes are properly calibrated and that pipetting techniques are consistent to avoid errors in reagent volumes.
-
-
Assess Reagent Quality:
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiment. If the controls are not behaving as expected, it could indicate a problem with the this compound reagent or another component of the assay.
-
Lot-to-Lot Variability: If you have recently switched to a new lot of this compound, some variation may be possible. We recommend running a small validation experiment to compare the new lot with the previous one.
-
-
Consider Other Experimental Components:
-
Buffer and Media Quality: Ensure that all other reagents, buffers, and media used in the experiment are of high quality and not contaminated.
-
Sample Quality: The quality and consistency of your biological samples are critical. Variations in sample preparation can lead to inconsistent results.
-
Issue: High Background Signal in Assays
Question: I am observing a high background signal in my immunoassay (e.g., Western Blot, ELISA), which is obscuring my specific signal. How can I resolve this?
Answer: High background can be caused by several factors, including improper blocking, antibody concentrations being too high, or insufficient washing. If you are using this compound as part of your detection system, consider the following troubleshooting steps:
-
Optimize Blocking:
-
Increase the concentration of your blocking agent or try a different blocking buffer.
-
Extend the blocking incubation time.
-
-
Adjust Antibody Concentrations:
-
Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes the specific signal while minimizing background.
-
-
Improve Washing Steps:
-
Increase the number and duration of wash steps to more effectively remove unbound antibodies.
-
Consider adding a detergent like Tween-20 to your wash buffer.
-
-
Secondary Antibody Control:
-
Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound reagents upon receipt?
A1: Upon receiving your this compound reagent, immediately refer to the product-specific datasheet for detailed storage instructions. In general, most liquid reagents should be stored at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. Light-sensitive reagents should be kept in dark
Validation & Comparative
Mergetpa in Combination with Other Peptidase Inhibitors: A Comparative Analysis in a Preclinical Model of Insulin Resistance
This guide provides a comparative analysis of Mergetpa, a kininase I (carboxypeptidase M) inhibitor, with other therapeutic agents in a preclinical model of insulin resistance. The data presented here is based on a study in which the effects of this compound were compared to those of a kinin B1 receptor (B1R) antagonist (SSR240612) and an inducible nitric oxide synthase (iNOS) inhibitor (1,400 W). This comparison offers insights into the efficacy of targeting different points in the kininase I-B1R-iNOS signaling pathway for the management of insulin resistance and associated inflammation.
Data Presentation: Comparative Efficacy
The following table summarizes the effects of a one-week treatment with this compound, a B1R antagonist (SSR240612), or an iNOS inhibitor (1,400 W) on various metabolic and inflammatory markers in a rat model of insulin resistance induced by a high-glucose diet.
| Parameter | Effect of this compound | Effect of B1R Antagonist (SSR240612) | Effect of iNOS Inhibitor (1,400 W) |
| Metabolic Parameters | |||
| Body Weight Gain | Reversed | Reversed | Reversed |
| Hyperglycemia | Reversed/Normalized | Reversed | Reversed/Attenuated |
| Hyperinsulinemia | Reversed/Normalized | Reversed | Reversed/Attenuated |
| Insulin Resistance (HOMA Index) | Reversed/Normalized | Reversed | Reversed/Attenuated |
| Hyperleptinemia | No Effect | No Effect | No Effect |
| Hypertension | No Effect | No Impact | No Impact |
| Inflammatory & Oxidative Stress Markers | |||
| B1R Expression | Abolished Overexpression | Suppressed Overexpression | Reversed Upregulation |
| Carboxypeptidase M (CPM) Expression | Abolished Overexpression | Suppressed Overexpression | Reversed Upregulation |
| iNOS Expression | Abolished Overexpression | Suppressed Overexpression | Reversed Upregulation |
| IL-1β Expression | Abolished Overexpression | Suppressed Overexpression | Reversed Upregulation |
| Oxidative Stress (Superoxide & Nitrotyrosine) | Reversed/Normalized | Reversed | Reversed/Attenuated |
Experimental Protocols
The comparative data was obtained from a study utilizing a well-established rat model of diet-induced insulin resistance.
1. Animal Model and Induction of Insulin Resistance:
-
Species: Male Sprague-Dawley rats.
-
Protocol: Animals were provided with a drinking solution containing 10% D-glucose for a period of nine weeks to induce insulin resistance. Control rats received standard tap water.
2. Treatment Protocol:
-
During the final week of the nine-week study period, the glucose-fed rats were treated with one of the following:
-
This compound: 1 mg/kg, administered subcutaneously twice daily.
-
SSR240612 (B1R antagonist): Compared in the study, with previous research indicating effective dosing.
-
1,400 W (iNOS inhibitor): Compared in the study, with previous research indicating effective dosing.
-
3. Outcome Measures:
-
Metabolic Assessment: Insulin resistance was quantified using the Homeostatic Model Assessment (HOMA) index. Blood glucose, plasma insulin, and leptin levels were also measured.
-
Gene and Protein Expression Analysis: The expression levels of B1R, CPM, iNOS, and IL-1β in the renal cortex, aorta, and liver were determined using Western blot and qRT-PCR.
-
Oxidative Stress Markers: The presence of superoxide anion and nitrotyrosine, as indicators of oxidative stress, were assessed in the aorta and renal cortex.
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and the experimental design of the study.
A Comparative Analysis of Mergetpa and SSR240612: Mechanisms and Performance
For researchers and professionals in drug development, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a detailed comparative analysis of two compounds, Mergetpa and SSR240612, which, while both impacting the kallikrein-kinin system, do so through distinct mechanisms, leading to different biological outcomes. This comparison is based on available preclinical data, focusing on their mechanisms of action, quantitative performance metrics, and the experimental protocols used for their evaluation.
Executive Summary
This compound and SSR240612 both modulate the bradykinin B1 receptor (B1R) signaling pathway, a key player in inflammation and pain. However, they achieve this through fundamentally different approaches. SSR240612 is a direct, potent, and specific antagonist of the B1 receptor , competitively blocking the binding of its agonists. In contrast, This compound acts indirectly by inhibiting kininase I (carboxypeptidase M), the enzyme responsible for generating the primary B1R agonist . Additionally, this compound exhibits a secondary mechanism involving the activation of the alternative complement pathway. While both have shown comparable efficacy in a preclinical model of insulin resistance, their distinct modes of action suggest different therapeutic potentials and off-target effect profiles.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and SSR240612, providing a basis for comparing their potency and efficacy.
| Parameter | This compound | SSR240612 | Reference |
| Target | Kininase I (Carboxypeptidase M), Complement Factor I | Bradykinin B1 Receptor | [1] |
| Mechanism of Action | Inhibition of agonist generation, Complement activation | Direct receptor antagonism | [2][3] |
| IC50 (in vitro) | Not explicitly reported | 1.9 nM (Inositol phosphate 1 formation) | [2] |
| Ki (in vitro) | Not applicable | 0.48 nM (human B1R), 0.73 nM (human B1R in HEK cells) | [2] |
| ID50 (in vivo) | Not reported | 5.5 mg/kg (tactile allodynia), 7.1 mg/kg (cold allodynia) |
Table 1: Comparative Quantitative Data for this compound and SSR240612
Detailed Mechanisms of Action and Signaling Pathways
This compound: Indirect B1R Modulation and Complement Activation
This compound's primary mechanism is the inhibition of kininase I, also known as carboxypeptidase M (CPM). CPM is a key enzyme in the kallikrein-kinin system, responsible for cleaving the C-terminal arginine residue from bradykinin and kallidin to generate des-Arg⁹-bradykinin and des-Arg¹⁰-kallidin, respectively. These des-Arg metabolites are the primary endogenous agonists of the B1 receptor. By inhibiting CPM, this compound effectively reduces the production of these pro-inflammatory and nociceptive agonists, thereby downregulating B1R signaling.
A secondary and distinct mechanism of this compound is the activation of the alternative complement pathway. It achieves this by inhibiting Factor I, a key regulatory protein of the complement system. This inhibition leads to the fragmentation of complement components C3 and Factor B, initiating the amplification loop of the alternative pathway.
SSR240612: Direct Bradykinin B1 Receptor Antagonism
SSR240612 is a potent and specific non-peptide antagonist of the bradykinin B1 receptor. It acts by directly binding to the B1 receptor, thereby preventing the binding of its endogenous agonists, des-Arg⁹-bradykinin and des-Arg¹⁰-kallidin. This competitive inhibition blocks the downstream signaling cascade initiated by B1R activation, which includes the activation of G proteins (Gq/11), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. This cascade ultimately results in various pro-inflammatory and nociceptive effects.
Experimental Protocols
Carboxypeptidase M (Kininase I) Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound like this compound on carboxypeptidase M.
-
Enzyme and Substrate Preparation: Recombinant human carboxypeptidase M (CPM) is used as the enzyme source. A synthetic substrate, such as Hippuryl-L-Arginine, is prepared in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations for IC50 determination.
-
Assay Reaction: The assay is performed in a 96-well plate format. Each well contains the assay buffer, CPM enzyme, and a specific concentration of this compound or vehicle control.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 254 nm) over time.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Complement C3 and Factor B Fragmentation Assay (Western Blot)
This protocol outlines a method to assess the activation of the alternative complement pathway by this compound through the analysis of C3 and Factor B fragmentation.
-
Sample Preparation: Normal human serum is incubated with various concentrations of this compound or a vehicle control at 37°C for a specified time (e.g., 30 minutes).
-
SDS-PAGE: The serum samples are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for human complement C3 and Factor B. These antibodies should recognize both the intact proteins and their cleavage fragments (e.g., C3b, iC3b, C3c for C3; Bb for Factor B).
-
Visualization: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The presence and intensity of the cleavage fragments are compared between the this compound-treated and control samples to determine the extent of complement activation.
In Vivo Model of Allodynia in Insulin-Resistant Rats (for SSR240612)
This protocol was used to determine the in vivo efficacy of SSR240612.
-
Animal Model: Male Sprague-Dawley rats are rendered insulin-resistant by providing them with a 10% D-glucose solution as their drinking water for 12 weeks.
-
Drug Administration: SSR240612 is administered orally at various doses (e.g., 0.3, 3, 10, and 30 mg/kg).
-
Assessment of Allodynia:
-
Tactile Allodynia: The paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured.
-
Cold Allodynia: The paw withdrawal latency from a cold plate is measured.
-
-
Data Analysis: The dose of SSR240612 that produces a 50% reversal of allodynia (ID50) is calculated from the dose-response curve.
Comparative Discussion
The available data suggests that while both this compound and SSR240612 can effectively counteract the pathological effects of B1R signaling, their distinct mechanisms have important implications.
-
Specificity and Potency: SSR240612 is a highly potent and specific antagonist of the B1R, with nanomolar affinity. This direct action allows for a more targeted inhibition of the B1R pathway. The potency of this compound as a kininase I inhibitor is not as clearly defined in the public literature with a specific IC50 value, making a direct potency comparison challenging.
-
Breadth of Action: this compound's dual mechanism of action—inhibiting B1R agonist formation and activating the complement system—suggests a broader, more complex biological effect. While the inhibition of kininase I is expected to be anti-inflammatory, the activation of the complement system could have pro-inflammatory consequences in certain contexts, a factor that requires careful consideration in therapeutic development.
-
Therapeutic Context: In a study on insulin-resistant rats, both this compound and SSR240612 demonstrated similar beneficial effects, suggesting that for this particular pathology, targeting the B1R pathway either directly or indirectly is effective. However, the choice between these two strategies may depend on the specific disease context. For conditions where B1R is the primary driver of pathology, a direct antagonist like SSR240612 may be preferred for its specificity. In more complex inflammatory conditions where multiple pathways are involved, the broader activity of this compound might offer advantages, or disadvantages, depending on the role of the complement system.
Conclusion
This compound and SSR240612 represent two distinct strategies for modulating the bradykinin B1 receptor pathway. SSR240612 offers a targeted and potent approach through direct receptor antagonism, with well-defined in vitro and in vivo activity. This compound provides an indirect method of downregulating B1R signaling by inhibiting agonist formation, coupled with a secondary activity on the complement system. The selection of either agent for further development would depend on the specific therapeutic indication, the desired level of target specificity, and the potential implications of their secondary mechanisms of action. Further head-to-head comparative studies with standardized assays would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. Carboxypeptidase M Is a Positive Allosteric Modulator of the Kinin B1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the alternative pathway of complement by DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Kininase I Inhibitors for Researchers
For Immediate Release
This guide provides a comparative analysis of known inhibitors of Kininase I, also referred to as carboxypeptidase N (CPN) or carboxypeptidase M (CPM). Kininase I is a critical enzyme in the regulation of the kallikrein-kinin system, primarily responsible for the inactivation of bradykinin and other kinins by cleaving their C-terminal arginine residue. Inhibition of this enzyme is a key area of research for therapeutic interventions in inflammatory and cardiovascular diseases.
This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the performance of various Kininase I inhibitors, supported by available experimental data.
Data Presentation: Kininase I Inhibitor Potency
The following table summarizes the inhibitory potency (Ki) of selected Kininase I inhibitors based on published in vitro studies. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Inhibitor | Common Name/Abbreviation | Enzyme Source | Substrate | Ki Value | Reference(s) |
| DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid | 2-MGP / Mergetpa | Human Plasma CPN | Bradykinin | 2 nM | [1] |
| Nα-carbamoyl-Arginine | - | Bovine Serum CPN | [3H]benzoyl-Ala-Arg | 3.5 x 10⁻⁵ M | [2] |
| Acyl amino acids and di/tripeptides containing Arg or Lys | - | Bovine Serum CPN | [3H]benzoyl-Ala-Arg | 10⁻³ to 10⁻⁴ M | [2] |
Note: The data presented is based on available literature and may not be exhaustive. Direct comparison of Ki values should be made with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
A detailed understanding of the methodologies used to assess inhibitor potency is crucial for the interpretation and replication of experimental findings. Below is a representative protocol for an in vitro Kininase I inhibition assay.
In Vitro Kininase I (Carboxypeptidase N) Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of a test compound against Kininase I.
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of Kininase I on a specific substrate. The rate of product formation is monitored in the presence and absence of the inhibitor.
Materials:
-
Enzyme: Purified human plasma Carboxypeptidase N (CPN).
-
Substrate: Bradykinin or a synthetic substrate such as hippuryl-L-arginine.
-
Inhibitor: Test compound at various concentrations.
-
Buffer: Tris-HCl or HEPES buffer, pH 7.5-8.0, containing relevant co-factors if necessary.
-
Detection System: High-Performance Liquid Chromatography (HPLC) system for substrate and product separation and quantification.
Procedure:
-
Enzyme Preparation: Dilute the purified Kininase I to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube or a microplate well, combine the assay buffer, the test inhibitor at a specific concentration (or vehicle for control), and the Kininase I enzyme. Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the substrate to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid).
-
Analysis: Analyze the reaction mixture using HPLC to separate the unreacted substrate from the product. Quantify the amount of product formed.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Km) of the substrate are known.
-
Mandatory Visualizations
Signaling Pathway of Bradykinin Degradation
The following diagram illustrates the central role of Kininase I in the metabolic pathway of bradykinin.
Caption: Bradykinin is produced from kininogen and primarily inactivated by Kininase I and ACE.
Experimental Workflow for Kininase I Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing Kininase I inhibitors.
Caption: A stepwise process for screening and characterizing potential Kininase I inhibitors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
